1-(Benzenesulfonyl)cyclohexane-1-carboxylic acid
Description
Properties
IUPAC Name |
1-(benzenesulfonyl)cyclohexane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O4S/c14-12(15)13(9-5-2-6-10-13)18(16,17)11-7-3-1-4-8-11/h1,3-4,7-8H,2,5-6,9-10H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIDSTHQKFFPEIH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(C(=O)O)S(=O)(=O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20565747 | |
| Record name | 1-(Benzenesulfonyl)cyclohexane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20565747 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
74254-66-3 | |
| Record name | 1-(Benzenesulfonyl)cyclohexane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20565747 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Structure Elucidation of 1-(Benzenesulfonyl)cyclohexane-1-carboxylic acid: A Multi-Spectroscopic Approach
Abstract
The unambiguous determination of a molecule's chemical structure is a cornerstone of chemical research and development, particularly within the pharmaceutical and materials science sectors. This guide provides an in-depth, methodology-focused exploration of the structure elucidation of 1-(Benzenesulfonyl)cyclohexane-1-carboxylic acid. As a molecule featuring a quaternary stereocenter, a flexible aliphatic ring, an aromatic system, and multiple key functional groups, it presents an excellent case study for the synergistic application of modern analytical techniques. This document moves beyond a simple recitation of data, focusing instead on the strategic workflow and the causal logic behind the selection and interpretation of spectroscopic methods. We will detail the integrated use of High-Resolution Mass Spectrometry (HRMS), Fourier-Transform Infrared (FT-IR) Spectroscopy, and a suite of one- and two-dimensional Nuclear Magnetic Resonance (NMR) experiments to build a cohesive and self-validating structural proof.
Molecular Overview and Synthetic Context
1-(Benzenesulfonyl)cyclohexane-1-carboxylic acid, with the molecular formula C₁₃H₁₆O₄S, is a compound of interest as a potential synthetic building block. Its structure combines the rigidity of the benzenesulfonyl group with the conformational flexibility of a cyclohexane ring, offering a unique three-dimensional scaffold. The presence of a carboxylic acid provides a handle for further chemical modification.
For the purpose of this guide, we presuppose the synthesis of the target compound, for which a plausible route involves the nucleophilic attack of a cyclohexanecarboxylate enolate on benzenesulfonyl chloride, followed by acidification. The primary challenge is not the synthesis itself, but the rigorous confirmation that the desired structure, and no other isomer, has been obtained.
The Integrated Structure Elucidation Workflow
Mass Spectrometry: Defining the Elemental Composition
Expertise & Rationale: The first and most critical step in identifying an unknown compound is to determine its molecular formula. High-Resolution Mass Spectrometry (HRMS) is the definitive technique for this purpose. Unlike unit-resolution MS, HRMS measures mass-to-charge ratios (m/z) to four or more decimal places, allowing for the calculation of a unique elemental composition.
Experimental Protocol: HRMS Analysis
-
Sample Preparation: Dissolve approximately 0.1 mg of the purified compound in 1 mL of a suitable solvent (e.g., acetonitrile or methanol).
-
Instrumentation: Utilize an Electrospray Ionization (ESI) source coupled to a Time-of-Flight (TOF) or Orbitrap mass analyzer.
-
Ionization Mode: Perform analysis in both positive and negative ion modes. For a carboxylic acid, negative ion mode is often highly effective, detecting the deprotonated molecule [M-H]⁻. Positive ion mode may detect the protonated molecule [M+H]⁺ or adducts like [M+Na]⁺.
-
Data Acquisition: Acquire data over a mass range of m/z 50-1000. Use an internal calibrant to ensure high mass accuracy.
-
Data Analysis: Identify the peak corresponding to the molecular ion and use the instrument's software to calculate the most probable elemental formula that matches the measured accurate mass.
Expected Data & Interpretation
The molecular formula C₁₃H₁₆O₄S has a monoisotopic mass of 284.0745 g/mol . The HRMS data should directly confirm this.
| Ion | Calculated m/z | Observed m/z (Example) | Interpretation |
| [M-H]⁻ | 283.0670 | 283.0673 | Confirms the molecular weight and the presence of an acidic proton. |
| [M+Na]⁺ | 307.0561 | 307.0559 | A common adduct in positive ESI, further confirming the molecular weight. |
Key fragmentation patterns can also provide initial structural clues. For instance, the loss of the carboxyl group (mass 45) or cleavage of the C-S bond would yield significant fragment ions that support the gross structure.
Infrared Spectroscopy: Identifying Key Functional Groups
Expertise & Rationale: With the molecular formula established, FT-IR spectroscopy is employed to rapidly and non-destructively identify the functional groups present. The vibrational frequencies of chemical bonds are highly characteristic, providing a molecular "fingerprint." For this specific molecule, we anticipate clear signatures for the carboxylic acid and sulfonyl moieties.
Experimental Protocol: FT-IR Analysis
-
Instrumentation: Use an FT-IR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory. ATR is ideal as it requires minimal sample preparation.
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
-
Data Acquisition: Collect the spectrum, typically over a range of 4000-400 cm⁻¹, by co-adding 16 or 32 scans to improve the signal-to-noise ratio.
-
Background Correction: Perform a background scan prior to the sample scan to subtract atmospheric (CO₂, H₂O) absorptions.
Expected Data & Interpretation
The FT-IR spectrum provides a direct visual confirmation of the key chemical bonds.[1][2][3]
| Wavenumber (cm⁻¹) | Vibrational Mode | Expected Appearance | Significance for the Structure |
| 3300 - 2500 | O-H Stretch (Carboxylic Acid) | Very Broad, Strong | Definitive evidence of a hydrogen-bonded carboxylic acid dimer.[1][2] |
| 3100 - 3000 | C-H Stretch (Aromatic) | Sharp, Medium | Indicates the presence of the benzene ring. |
| 2950 - 2850 | C-H Stretch (Aliphatic) | Sharp, Strong | Confirms the cyclohexane ring. |
| ~1700 | C=O Stretch (Carboxylic Acid) | Sharp, Very Strong | Confirms the carbonyl of the carboxylic acid.[4] |
| ~1350 & ~1160 | S=O Asymmetric & Symmetric Stretch | Sharp, Strong | The two characteristic and intense peaks are definitive proof of the sulfonyl group.[5] |
The presence of all these bands provides strong, self-validating evidence for the proposed functional groups.
NMR Spectroscopy: Assembling the Molecular Framework
Expertise & Rationale: NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of a molecule. By analyzing the chemical shifts, integration, and coupling patterns of ¹H and ¹³C nuclei, we can piece together the complete carbon-hydrogen framework.
¹H NMR Spectroscopy
Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Chloroform-d is suitable unless proton exchange with the acidic proton is to be minimized, in which case DMSO-d₆ is preferred. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00).
-
Data Acquisition: Acquire the spectrum on a 400 MHz or higher spectrometer.
Expected Data & Interpretation: The ¹H NMR spectrum can be divided into three key regions.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| > 10.0 | Broad Singlet | 1H | -COOH | The carboxylic acid proton is highly deshielded and often broad due to chemical exchange. Its chemical shift is a hallmark of this functional group.[6] |
| 7.9 - 7.5 | Multiplet | 5H | Aromatic Protons (-SO₂Ph ) | The electron-withdrawing sulfonyl group deshields the attached phenyl protons, shifting them downfield from benzene (δ 7.27). The ortho, meta, and para protons will have distinct, overlapping signals.[5][7] |
| 2.5 - 1.2 | Complex Multiplets | 10H | Cyclohexane Protons (-C₆H₁₀ -) | The ten protons on the cyclohexane ring will appear as a series of broad, overlapping multiplets. The axial and equatorial protons have different chemical environments, leading to complex splitting patterns.[8][9] |
¹³C NMR Spectroscopy
Protocol: Acquire a proton-decoupled ¹³C NMR spectrum using the same sample prepared for ¹H NMR analysis.
Expected Data & Interpretation: The spectrum should show 9 distinct carbon signals, consistent with the molecular symmetry.
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~175 | Carbonyl Carbon (-C OOH) | Carbonyl carbons are highly deshielded and appear far downfield. |
| ~140 - 128 | Aromatic Carbons (-SO₂Ph ) | Four distinct signals are expected: one for the ipso-carbon, one for the para-carbon, and two for the ortho/meta carbons. |
| ~70 - 80 | Quaternary Carbon (C -SO₂/COOH) | This unique sp³ carbon is bonded to two electron-withdrawing groups and the cyclohexane ring, shifting it significantly downfield. |
| ~35 - 20 | Aliphatic Carbons (-C ₆H₁₀-) | The remaining four signals correspond to the five non-equivalent carbons of the cyclohexane ring (two pairs will be equivalent by symmetry).[9] |
2D NMR for Unambiguous Connectivity
Expertise & Rationale: While 1D NMR provides a list of parts, 2D NMR shows how they are connected. A COSY (Correlation Spectroscopy) experiment identifies protons that are coupled (i.e., on adjacent carbons), while an HSQC (Heteronuclear Single Quantum Coherence) experiment correlates each proton directly to its attached carbon.
Expected Correlations:
-
COSY: A complex network of cross-peaks will be observed in the aliphatic region (δ 2.5-1.2), confirming the spin system of the entire cyclohexane ring. No correlations will be seen from the aromatic protons to the aliphatic protons, confirming they are separate spin systems.
-
HSQC: Cross-peaks will definitively link each proton signal in the ¹H spectrum to its corresponding carbon signal in the ¹³C spectrum. This is crucial for assigning the specific signals of the cyclohexane ring and confirming the assignments of the aromatic carbons. The quaternary carbon and the carbonyl carbon will show no correlations, as they have no attached protons.
Conclusion: A Cohesive Structural Proof
The structure of 1-(Benzenesulfonyl)cyclohexane-1-carboxylic acid is confirmed through the systematic integration of multiple, orthogonal analytical techniques.
-
HRMS unequivocally established the molecular formula as C₁₃H₁₆O₄S.
-
FT-IR confirmed the presence of the essential carboxylic acid (-COOH) and benzenesulfonyl (-SO₂Ph) functional groups, along with the aliphatic and aromatic C-H bonds.
-
¹H and ¹³C NMR provided the precise count and chemical environment of every proton and carbon atom, consistent with the proposed structure.
-
2D NMR experiments mapped the connectivity, proving the existence of the isolated benzenesulfonyl and cyclohexane spin systems and linking each proton to its corresponding carbon atom.
Each piece of data corroborates the others, forming a self-validating and unassailable proof of structure. This multi-spectroscopic workflow represents the gold standard in modern chemical analysis, ensuring the highest degree of scientific integrity for researchers in all fields of drug discovery and chemical science.
References
-
National Institute of Standards and Technology (NIST). (n.d.). 1-Cyclohexene-1-carboxylic acid. NIST Chemistry WebBook. Retrieved from [Link]
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Wiley-VCH GmbH. (n.d.). Cyclohexane-carboxylic Acid. SpectraBase. Retrieved from [Link]
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Pseudomonas aeruginosa Metabolome Database. (2018). cyclohexane-1-carboxylate (PAMDB120115). Retrieved from [Link]
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Al-Ghorbani, M., et al. (2019). A Facile and Eco-Friendly Method for the Synthesis of Sulfonamide and Sulfonate Carboxylic Acid Derivatives—X-ray Structure, Hirshfeld Analysis and Spectroscopic Characterizations. Molecules, 24(2), 263. Available at: [Link]
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Biological Magnetic Resonance Bank (BMRB). (n.d.). Cyclohexanecarboxylic Acid. BMRB Entry bmse000546. Retrieved from [Link]
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Gowda, B. T., et al. (2014). Shifts in the position of benzene protons (δ 7.27) caused by substituents. ResearchGate. Available at: [Link]
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Chemistry LibreTexts. (2024). Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]
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University College London (UCL). (n.d.). Chemical shifts. Retrieved from [Link]
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Smith, B. C. (2018). The C=O Bond, Part III: Carboxylic Acids. Spectroscopy Online. Retrieved from [Link]
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Chemistry LibreTexts. (2025). Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]
- Hornback, J. M. (2006). Organic Chemistry (2nd ed.). Brooks/Cole. (Note: A general textbook reference for fundamental spectroscopic principles).
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Solubility of 1-(Benzenesulfonyl)cyclohexane-1-carboxylic acid in organic solvents
An In-Depth Technical Guide to the Solubility of 1-(Benzenesulfonyl)cyclohexane-1-carboxylic Acid in Organic Solvents
Abstract
The solubility of an active pharmaceutical ingredient (API) or key synthetic intermediate is a critical physicochemical parameter that profoundly influences its behavior in both chemical and biological systems. It is a cornerstone of process chemistry, formulation development, and drug delivery. This technical guide provides a comprehensive analysis of the solubility characteristics of 1-(Benzenesulfonyl)cyclohexane-1-carboxylic acid. Due to the absence of extensive public data on this specific molecule, this paper establishes a predictive framework based on its structural components and first principles of physical organic chemistry. Furthermore, it presents a detailed, field-proven experimental protocol for the accurate and reproducible determination of its solubility, empowering researchers to generate the precise data required for their work.
Introduction: The Significance of a Solubility Profile
1-(Benzenesulfonyl)cyclohexane-1-carboxylic acid is a compound of interest, likely as an intermediate in the synthesis of novel chemical entities or as a potential bioactive molecule itself. Its structure, featuring a bulky non-polar cyclohexane ring, a polar and acidic carboxylic acid group, and a strongly electron-withdrawing benzenesulfonyl moiety, presents a complex and intriguing solubility challenge.
Understanding the solubility of this compound is paramount for several key areas in research and development:
-
Process Chemistry & Synthesis: Selecting appropriate solvents is crucial for reaction efficiency, controlling reaction kinetics, and facilitating product isolation and purification through crystallization.
-
Drug Formulation: For drug development professionals, solubility dictates the choice of delivery vehicle, impacts bioavailability, and is a critical factor in developing oral, topical, or parenteral dosage forms.[1] Poor solubility is a major hurdle in drug discovery.[2]
-
Analytical Chemistry: Developing analytical methods, such as High-Performance Liquid Chromatography (HPLC), requires knowledge of solvents in which the analyte is fully soluble to ensure accurate quantification.
This guide will first deconstruct the molecule to predict its solubility behavior and then provide a robust methodology for its empirical determination.
Physicochemical Profile and Predicted Solubility
The principle of "like dissolves like" is the foundation of solubility prediction.[3] The overall solubility of 1-(Benzenesulfonyl)cyclohexane-1-carboxylic acid in a given solvent will be a balance of the contributions from its distinct structural domains.
-
Cyclohexane Moiety: This saturated aliphatic ring is non-polar and lipophilic. It will contribute favorably to solubility in non-polar, hydrocarbon-based solvents (e.g., hexane, toluene) through van der Waals interactions.
-
Carboxylic Acid Moiety (-COOH): This is a highly polar functional group capable of acting as both a hydrogen bond donor and acceptor. This feature will promote solubility in polar protic solvents like alcohols (e.g., methanol, ethanol) and water. Furthermore, its acidic nature (pKa can be estimated to be around 3-5) means its solubility in protic solvents can be dramatically increased by deprotonation with a base to form a highly polar carboxylate salt.[4]
-
Benzenesulfonyl Moiety (-SO₂Ph): This group is sterically bulky and possesses a strong dipole moment due to the electronegative oxygen atoms. It is a polar, aprotic feature. While it can engage in dipole-dipole interactions with polar solvents, its bulkiness can disrupt the solvent's hydrogen-bonding network, potentially limiting solubility in highly structured solvents like water. The phenyl group adds a non-polar, aromatic character.
The interplay between these groups dictates the molecule's overall solubility profile.
Logical Interplay of Molecular Features on Solubility
Caption: Molecular features and their predicted influence on solvent affinity.
Table 1: Predicted Qualitative Solubility Profile
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Non-Polar | Hexane, Heptane, Toluene | Low to Insoluble | The large polar functional groups (-COOH, -SO₂) dominate the non-polar cyclohexane ring, making dissolution in purely non-polar solvents energetically unfavorable. |
| Polar Aprotic | Acetone, Ethyl Acetate | Moderate | These solvents can engage in dipole-dipole interactions with the sulfonyl and carboxyl groups. The absence of a strong H-bonding network makes accommodating the non-polar ring easier than in water. |
| Polar Aprotic (High Polarity) | DMSO, DMF | Moderate to High | The high polarity of these solvents can effectively solvate the polar moieties of the molecule. |
| Polar Protic | Methanol, Ethanol | Moderate to High | Alcohols are excellent solvents as they can act as H-bond donors/acceptors with the carboxylic acid and solvate the polar sulfonyl group, while their alkyl chains can interact with the cyclohexane ring. |
| Aqueous | Water | Very Low to Insoluble | The large, non-polar surface area of the cyclohexane and phenyl rings leads to a significant hydrophobic effect, which likely outweighs the hydrogen bonding potential of the carboxylic acid group. |
| Aqueous Base | 0.1 M NaOH | High | The carboxylic acid will be deprotonated to form the highly polar and water-soluble sodium carboxylate salt, overcoming the molecule's hydrophobicity. |
| Aqueous Acid | 0.1 M HCl | Very Low to Insoluble | The acidic medium will suppress the dissociation of the carboxylic acid group, keeping the molecule in its less polar, neutral form. |
Experimental Protocol: Isothermal Shake-Flask Method
To move beyond prediction, empirical data is essential. The isothermal shake-flask method is the gold-standard for determining thermodynamic solubility.[5] It is a robust, self-validating system when performed correctly.
Principle
An excess of the solid compound is agitated in the solvent of interest at a constant temperature for a sufficient period to allow the system to reach equilibrium. The saturated solution is then filtered to remove undissolved solid, and the concentration of the dissolved solute in the clear filtrate is determined analytically.
Materials and Equipment
-
1-(Benzenesulfonyl)cyclohexane-1-carboxylic acid (solid, purity >99%)
-
Selected organic solvents (HPLC grade or equivalent)
-
Analytical balance (±0.01 mg)
-
Glass vials with PTFE-lined screw caps
-
Constant temperature orbital shaker or water bath
-
Syringe filters (0.22 µm, PTFE or other solvent-compatible material)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
Step-by-Step Methodology
-
Preparation:
-
Add an excess amount of solid 1-(Benzenesulfonyl)cyclohexane-1-carboxylic acid to several glass vials. Causality: Using a clear excess ensures that the resulting solution will be saturated at equilibrium. The presence of visible solid material at the end of the experiment is a key validation point.
-
Accurately add a known volume (e.g., 2.0 mL) of the chosen solvent to each vial.
-
-
Equilibration:
-
Securely cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25.0 ± 0.5 °C).
-
Agitate the vials at a moderate speed (e.g., 150 rpm) for a predetermined time, typically 24 to 72 hours. Causality: This extended period is necessary to ensure the dissolution process reaches thermodynamic equilibrium. Preliminary experiments should be run to confirm that solubility does not increase between, for instance, the 24h and 48h time points.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed at the same constant temperature for at least 2 hours to let undissolved solids settle. Causality: This step minimizes the amount of solid material that could clog the syringe filter.
-
Carefully draw a sample of the supernatant into a syringe.
-
Immediately filter the sample through a 0.22 µm syringe filter into a clean vial. Causality: Filtration is a critical step to remove all undissolved micro-particulates, ensuring that the measured concentration reflects only the dissolved solute. The first few drops of filtrate should be discarded to saturate the filter material and prevent analyte adsorption.
-
-
Analysis:
-
Accurately dilute the filtered, saturated solution with a suitable solvent (often the mobile phase of the HPLC method) to a concentration that falls within the linear range of a pre-established calibration curve.
-
Analyze the diluted sample by a validated analytical method, such as HPLC-UV, to determine the concentration.
-
Perform at least three replicate experiments for each solvent to ensure reproducibility and calculate the mean and standard deviation.
-
Experimental Workflow Diagram
Caption: Workflow for the isothermal shake-flask solubility determination method.
Data Presentation
Quantitative solubility data should be recorded in a clear and organized manner. The following table serves as a template for presenting the experimentally determined results.
Table 2: Experimentally Determined Solubility of 1-(Benzenesulfonyl)cyclohexane-1-carboxylic acid at 25 °C
| Solvent | Dielectric Constant (ε) | Solubility (mg/mL) | Solubility (mol/L) |
| e.g., Hexane | 1.88 | TBD | TBD |
| e.g., Toluene | 2.38 | TBD | TBD |
| e.g., Ethyl Acetate | 6.02 | TBD | TBD |
| e.g., Acetone | 21.0 | TBD | TBD |
| e.g., Ethanol | 24.5 | TBD | TBD |
| e.g., Methanol | 32.7 | TBD | TBD |
| e.g., DMSO | 46.7 | TBD | TBD |
| e.g., Water | 80.1 | TBD | TBD |
TBD: To Be Determined experimentally.
Conclusion
While publicly available data for the solubility of 1-(Benzenesulfonyl)cyclohexane-1-carboxylic acid is scarce, a systematic analysis based on its molecular structure provides a strong predictive framework. The compound is anticipated to have poor solubility in non-polar and aqueous solvents but moderate to high solubility in polar aprotic and polar protic solvents, particularly alcohols. The provided isothermal shake-flask protocol offers a robust, reliable, and self-validating method for researchers to generate the precise quantitative data needed to advance their work in synthesis, formulation, and analysis. This empirical data is indispensable for making informed decisions and ensuring the success of research and development objectives.
References
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Acree Jr., W.E., Abraham, M.H. Solubility of Benzilic Acid in Select Organic Solvents at 298.15 K. (This reference discusses general solubility parameters, analogous to the principles applied in this guide). [Link]
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Perlovich, G.L., Strakhova, N.N., Kazachenko, V.P., et al. Impact of Sulfonamide Structure on Solubility and Transfer Processes in Biologically Relevant Solvents.[Link]
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Starr, J. N. & King, C. J. Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes.[Link]
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Martínez, F., Gómez, A. Thermodynamic Study of the Solubility of Some Sulfonamides in Cyclohexane.[Link]
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University of Missouri–St. Louis. Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.[Link]
-
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-
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An In-depth Technical Guide to the Thermal Stability of 1-(Benzenesulfonyl)cyclohexane-1-carboxylic acid
Preamble: The Imperative of Thermal Stability in Drug Development
For researchers, scientists, and drug development professionals, understanding the thermal stability of a molecule is not merely an academic exercise; it is a cornerstone of successful drug development. The propensity of an active pharmaceutical ingredient (API) to decompose under thermal stress dictates its synthesis, purification, formulation, and storage conditions. An unstable compound can lead to loss of potency, the formation of potentially toxic degradants, and ultimately, the failure of a promising therapeutic candidate.
This guide focuses on a specific molecule of interest: 1-(Benzenesulfonyl)cyclohexane-1-carboxylic acid . This compound possesses two key functional moieties: a benzenesulfonyl group and a cyclohexane-1-carboxylic acid group. The sulfonyl group, being a strong electron-withdrawing group, and the sterically hindered quaternary carbon of the cyclohexane ring, present a unique chemical architecture. This guide provides a comprehensive framework for the systematic evaluation of its thermal stability, grounded in established scientific principles and regulatory expectations.
Foundational Physicochemical Characterization
Before embarking on a thermal stability assessment, it is imperative to unequivocally confirm the identity, purity, and fundamental physicochemical properties of the test article. This ensures that the observed thermal events are intrinsic to the molecule itself and not artifacts of impurities or residual solvents.
Table 1: Essential Physicochemical Parameters for 1-(Benzenesulfonyl)cyclohexane-1-carboxylic acid
| Parameter | Analytical Method | Purpose |
| Chemical Identity | ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), Infrared (IR) Spectroscopy | To confirm the molecular structure and functional groups. |
| Purity | High-Performance Liquid Chromatography (HPLC) with UV detection, Elemental Analysis | To quantify the purity of the compound and identify any potential process-related impurities. |
| Melting Point | Differential Scanning Calorimetry (DSC) | To determine the temperature of solid-to-liquid phase transition, which is an indicator of purity.[1][2] |
| Solubility | Equilibrium solubility studies in various solvents | To inform solvent selection for analytical methods and formulation development. |
| pKa | Potentiometric titration or UV-spectrophotometry | To understand the ionization behavior of the carboxylic acid group, which can influence stability.[3] |
Core Thermal Stability Analysis: A Multi-faceted Approach
A comprehensive understanding of thermal stability is achieved not through a single experiment, but by integrating data from multiple thermoanalytical techniques. This section outlines the key experimental protocols.
Thermogravimetric Analysis (TGA)
Expertise & Experience: TGA is the first-line technique to determine the temperature at which a material begins to lose mass due to decomposition or volatilization.[4][5] By precisely measuring mass change as a function of temperature, we can identify the onset of thermal decomposition.[6][7][8]
Experimental Protocol: TGA of 1-(Benzenesulfonyl)cyclohexane-1-carboxylic acid
-
Instrument Calibration: Calibrate the TGA instrument for mass and temperature using certified reference materials.
-
Sample Preparation: Accurately weigh 5-10 mg of the sample into a clean, tared TGA pan (typically platinum or alumina).
-
Atmosphere: Purge the furnace with an inert gas, such as nitrogen, at a flow rate of 50-100 mL/min to prevent oxidative degradation.[9]
-
Temperature Program: Heat the sample from ambient temperature (e.g., 25 °C) to a final temperature (e.g., 600 °C) at a linear heating rate of 10 °C/min.
-
Data Analysis: Plot the percentage of initial mass versus temperature. The onset temperature of decomposition (Tonset) is determined from the intersection of the baseline and the tangent of the decomposition curve.
Differential Scanning Calorimetry (DSC)
Expertise & Experience: While TGA detects mass loss, DSC measures the heat flow into or out of a sample as it is heated, cooled, or held isothermally.[1][10] This allows for the detection of thermal events such as melting, crystallization, and solid-solid phase transitions, as well as exothermic or endothermic decomposition processes that may not be associated with mass loss.[11][12]
Experimental Protocol: DSC of 1-(Benzenesulfonyl)cyclohexane-1-carboxylic acid
-
Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified reference materials (e.g., indium).
-
Sample Preparation: Accurately weigh 2-5 mg of the sample into a hermetically sealed aluminum pan. An empty, sealed pan is used as the reference.
-
Atmosphere: Maintain an inert atmosphere (e.g., nitrogen) with a purge gas flow rate of 20-50 mL/min.
-
Temperature Program: Heat the sample from ambient temperature to a temperature beyond its melting point (e.g., 250 °C) at a heating rate of 10 °C/min.
-
Data Analysis: Plot the heat flow (mW) versus temperature (°C). The melting point is determined as the peak temperature of the endothermic melting event. Exothermic peaks following the melt may indicate decomposition.
Table 2: Representative Data from TGA and DSC Analyses
| Analysis | Parameter | Typical Result | Interpretation |
| TGA | Tonset (°C) | e.g., 210 °C | Onset of significant thermal decomposition with mass loss. |
| DSC | Melting Point (°C) | e.g., 185 °C | Sharp endotherm indicating a crystalline solid. |
| DSC | Decomposition | e.g., Exotherm at 220 °C | Exothermic event confirming decomposition and release of energy. |
Forced Degradation and Stability-Indicating Method Development
Trustworthiness: To ensure that our analytical methods are "stability-indicating," we must demonstrate that they can separate the intact API from its degradation products.[13][14][15] This is achieved through forced degradation (stress testing) studies, as mandated by the International Council for Harmonisation (ICH) guidelines.[16]
Experimental Workflow: Forced Degradation and HPLC Method Development
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The Emerging Potential of 1-(Benzenesulfonyl)cyclohexane-1-carboxylic Acid in Medicinal Chemistry: A Technical Guide
Abstract
The confluence of the sulfonamide moiety, a cornerstone of modern pharmacotherapy, with the versatile cyclohexane carboxylic acid scaffold presents a compelling, underexplored opportunity in drug discovery. This technical guide delves into the latent potential of a novel chemical entity, 1-(Benzenesulfonyl)cyclohexane-1-carboxylic acid, as a focal point for medicinal chemistry exploration. While direct biological data on this specific molecule is nascent, a comprehensive analysis of its constituent functional groups provides a strong rationale for its investigation across a spectrum of therapeutic areas. This document will serve as a foundational resource for researchers, outlining the synthetic rationale, proposing key biological targets, and providing detailed, actionable protocols for the synthesis and evaluation of this promising compound and its analogs. By synthesizing established principles with forward-looking insights, we aim to catalyze the exploration of this unique chemical space.
Introduction: The Strategic Amalgamation of Two Privileged Scaffolds
The benzenesulfonyl group and the cyclohexane carboxylic acid moiety each hold a distinguished position in the annals of medicinal chemistry. The sulfonamide functional group (-SO₂NH-) is a well-established pharmacophore, integral to a wide array of drugs including antibacterials, diuretics, anticonvulsants, and anti-inflammatory agents.[1][2][3][4][5] Its enduring prevalence stems from its ability to act as a bioisostere for other functional groups and its capacity to form key hydrogen bonding interactions with biological targets.[3]
Concurrently, the cyclohexane carboxylic acid scaffold offers a three-dimensional structural element that can be strategically employed to orient functional groups for optimal target engagement. Derivatives of cyclohexane carboxylic acid have been investigated for a multitude of therapeutic applications, including anti-inflammatory, anti-ulcer, and protease inhibitory activities.[6] The rigid, yet conformationally flexible, nature of the cyclohexane ring allows for precise control over the spatial arrangement of substituents, a critical factor in optimizing drug-receptor interactions.
The novel compound, 1-(Benzenesulfonyl)cyclohexane-1-carboxylic acid, represents a logical and strategic fusion of these two privileged scaffolds. The direct attachment of the electron-withdrawing benzenesulfonyl group to the carbon atom bearing the carboxylic acid is anticipated to significantly influence the acidity of the carboxyl proton and the overall electronic distribution of the molecule. This unique structural arrangement provides a compelling starting point for the design of new therapeutic agents.
This guide will first elucidate a proposed synthetic pathway for 1-(Benzenesulfonyl)cyclohexane-1-carboxylic acid, drawing upon established organic synthesis principles. Subsequently, we will explore a range of potential medicinal chemistry applications, grounded in the known biological activities of related sulfonamide and cyclohexane carboxylic acid derivatives. Finally, detailed experimental protocols will be provided to empower researchers to synthesize and evaluate this compound and its analogs, thereby fostering further investigation into its therapeutic potential.
Synthetic Strategy: A Proposed Pathway to the Core Scaffold
The synthesis of 1-(Benzenesulfonyl)cyclohexane-1-carboxylic acid, while not explicitly detailed in the current literature, can be logically approached through a multi-step sequence leveraging well-established synthetic transformations. The proposed pathway hinges on the nucleophilic addition of a sulfinate salt to a suitable electrophilic cyclohexane precursor.
Proposed Retrosynthetic Analysis
A plausible retrosynthetic analysis suggests that the target molecule can be derived from the reaction of a benzenesulfinate salt with a 1-halocyclohexane-1-carboxylic acid derivative. This, in turn, can be prepared from cyclohexane-1,1-dicarboxylic acid.
Caption: Retrosynthetic analysis of 1-(Benzenesulfonyl)cyclohexane-1-carboxylic acid.
Step-by-Step Synthetic Protocol
Step 1: Synthesis of 1-Bromocyclohexane-1-carboxylic acid
This transformation can be achieved via a Hunsdiecker-type reaction on cyclohexane-1,1-dicarboxylic acid.
-
Materials: Cyclohexane-1,1-dicarboxylic acid, N-Bromosuccinimide (NBS), Silver trifluoroacetate, Anhydrous solvent (e.g., carbon tetrachloride or 1,2-dichloroethane).
-
Procedure:
-
To a solution of cyclohexane-1,1-dicarboxylic acid in the chosen anhydrous solvent, add one equivalent of silver trifluoroacetate.
-
Stir the mixture at room temperature for 1 hour to form the silver salt.
-
Add one equivalent of N-Bromosuccinimide to the reaction mixture.
-
Heat the reaction to reflux and monitor the progress by TLC.
-
Upon completion, cool the reaction mixture and filter to remove the silver salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to yield 1-bromocyclohexane-1-carboxylic acid.
-
Step 2: Synthesis of 1-(Benzenesulfonyl)cyclohexane-1-carboxylic acid
The final step involves the nucleophilic substitution of the bromide with sodium benzenesulfinate.
-
Materials: 1-Bromocyclohexane-1-carboxylic acid, Sodium benzenesulfinate, Polar aprotic solvent (e.g., Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)).
-
Procedure:
-
Dissolve 1-bromocyclohexane-1-carboxylic acid in the chosen polar aprotic solvent.
-
Add a slight excess (1.1 equivalents) of sodium benzenesulfinate to the solution.
-
Heat the reaction mixture to a temperature between 80-100 °C.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture and pour it into water.
-
Acidify the aqueous solution with a dilute mineral acid (e.g., 1M HCl) to precipitate the product.
-
Collect the precipitate by filtration, wash with cold water, and dry under vacuum.
-
Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).
-
Potential Medicinal Chemistry Applications: A Landscape of Therapeutic Opportunities
The unique structural attributes of 1-(Benzenesulfonyl)cyclohexane-1-carboxylic acid suggest its potential utility across several therapeutic domains. The following sections outline key areas for investigation, supported by the known biological activities of structurally related compounds.
Anti-inflammatory and Analgesic Agents
The sulfonamide moiety is a key feature in several non-steroidal anti-inflammatory drugs (NSAIDs), such as celecoxib and nimesulide.[2] These agents often exert their effects through the inhibition of cyclooxygenase (COX) enzymes. The acidic nature of the carboxylic acid in our target molecule, coupled with the bulky benzenesulfonyl group, could facilitate binding to the active site of COX enzymes.
Furthermore, derivatives of cyclohexane carboxylic acid have themselves been shown to possess anti-inflammatory properties.[6] The combination of these two pharmacophores in a single molecule presents a compelling rationale for its evaluation as a novel anti-inflammatory agent.
Proposed Screening Cascade:
Caption: Proposed screening workflow for anti-inflammatory activity.
Anticancer Agents
Sulfonamides have emerged as a versatile scaffold in the development of anticancer therapeutics, targeting various aspects of cancer cell biology.[3][7][8] A significant number of sulfonamide-containing compounds have been shown to inhibit carbonic anhydrases, particularly isoforms IX and XII, which are overexpressed in many hypoxic tumors and contribute to the acidification of the tumor microenvironment.[4] The structural features of 1-(Benzenesulfonyl)cyclohexane-1-carboxylic acid make it a candidate for evaluation as a carbonic anhydrase inhibitor.
Additionally, some cyclohexenone derivatives, structurally related to our core, have demonstrated potent antitumor activities.[9]
Proposed Areas of Investigation:
-
Carbonic Anhydrase Inhibition: Evaluate the inhibitory activity against a panel of human carbonic anhydrase isoforms, with a focus on cancer-related isoforms IX and XII.
-
Antiproliferative Activity: Screen the compound against a diverse panel of cancer cell lines (e.g., NCI-60) to identify potential tissue-specific activities.
-
Mechanism of Action Studies: For active compounds, investigate the underlying mechanism of action, which could include cell cycle arrest, induction of apoptosis, or inhibition of key signaling pathways.
Antimicrobial Agents
The historical significance of sulfonamides as antibacterial agents is well-documented.[1][3][5] They act as competitive inhibitors of dihydropteroate synthase, an enzyme essential for folic acid synthesis in bacteria.[3] While resistance is a concern with older sulfonamides, the development of novel sulfonamide structures continues to be a viable strategy for overcoming resistance. The unique substitution pattern of 1-(Benzenesulfonyl)cyclohexane-1-carboxylic acid may allow it to interact differently with the target enzyme, potentially circumventing existing resistance mechanisms.
Furthermore, some carboxylic acids and their derivatives have demonstrated antimicrobial properties.[10]
Proposed Microbiological Evaluation:
| Assay | Purpose | Exemplar Organisms |
| Minimum Inhibitory Concentration (MIC) | To determine the lowest concentration that inhibits visible growth. | Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, Candida albicans |
| Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) | To determine the lowest concentration that kills the microorganism. | Strains showing susceptibility in MIC assays. |
| Time-Kill Kinetics | To assess the rate of antimicrobial activity. | Selected sensitive strains. |
Enzyme Inhibitors for Metabolic Diseases
Recent studies have highlighted the potential of cyclohexane carboxylic acid derivatives as inhibitors of enzymes involved in metabolic diseases. For instance, certain analogs have been identified as potent inhibitors of diacylglycerol O-acyltransferase 1 (DGAT1), a key enzyme in triglyceride synthesis, suggesting a potential role in the treatment of obesity.[11] The structural features of 1-(Benzenesulfonyl)cyclohexane-1-carboxylic acid could be adapted to target the active site of such enzymes.
Experimental Protocols: A Guide to Synthesis and Evaluation
To facilitate the exploration of 1-(Benzenesulfonyl)cyclohexane-1-carboxylic acid and its derivatives, the following detailed protocols are provided.
General Synthetic Procedures
-
General Considerations: All reactions should be carried out in oven-dried glassware under an inert atmosphere (e.g., nitrogen or argon) unless otherwise specified. Solvents should be of high purity and dried according to standard procedures.
-
Reaction Monitoring: The progress of reactions should be monitored by thin-layer chromatography (TLC) on silica gel plates, with visualization by UV light and/or appropriate staining reagents.
-
Purification: Purification of compounds should be performed by column chromatography on silica gel or by recrystallization.
-
Characterization: The structure and purity of all synthesized compounds must be confirmed by appropriate analytical techniques, including ¹H NMR, ¹³C NMR, mass spectrometry, and elemental analysis.
In Vitro Biological Assays
4.2.1. COX Inhibition Assay (Fluorometric)
-
Principle: This assay measures the peroxidase activity of COX enzymes. The peroxidase component catalyzes the oxidation of a fluorogenic substrate, and the resulting fluorescence is proportional to the enzyme activity.
-
Procedure:
-
Prepare a solution of the test compound in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add the assay buffer, heme, and either COX-1 or COX-2 enzyme.
-
Add the test compound or a known inhibitor (e.g., celecoxib) to the appropriate wells.
-
Incubate for a specified time at room temperature.
-
Initiate the reaction by adding arachidonic acid and the fluorogenic substrate.
-
Measure the fluorescence at appropriate excitation and emission wavelengths over time.
-
Calculate the percentage of inhibition and determine the IC₅₀ value.
-
4.2.2. Carbonic Anhydrase Inhibition Assay (Esterase Activity)
-
Principle: Carbonic anhydrases catalyze the hydrolysis of p-nitrophenyl acetate to p-nitrophenol, which can be monitored spectrophotometrically.
-
Procedure:
-
Prepare a solution of the test compound in a suitable solvent.
-
In a 96-well plate, add buffer and the desired carbonic anhydrase isoform.
-
Add the test compound or a known inhibitor (e.g., acetazolamide).
-
Incubate for a short period at room temperature.
-
Initiate the reaction by adding a solution of p-nitrophenyl acetate.
-
Monitor the absorbance at 400 nm over time.
-
Calculate the percentage of inhibition and determine the IC₅₀ value.
-
4.2.3. Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution)
-
Principle: This assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
-
Procedure:
-
Prepare a serial two-fold dilution of the test compound in a 96-well microtiter plate containing appropriate growth medium.
-
Inoculate each well with a standardized suspension of the test microorganism.
-
Include positive (no drug) and negative (no inoculum) controls.
-
Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
The MIC is the lowest concentration of the compound at which there is no visible growth.
-
Conclusion and Future Directions
1-(Benzenesulfonyl)cyclohexane-1-carboxylic acid stands as a molecule of significant, yet largely untapped, potential in medicinal chemistry. Its design, a deliberate fusion of the pharmacologically rich sulfonamide and the structurally versatile cyclohexane carboxylic acid, provides a robust platform for the development of novel therapeutic agents. The proposed synthetic route is both feasible and amenable to the generation of a diverse library of analogs for structure-activity relationship (SAR) studies.
The outlined potential applications in inflammation, oncology, infectious diseases, and metabolic disorders are not merely speculative but are firmly rooted in the extensive and successful history of its constituent chemical motifs. The provided experimental protocols offer a clear and actionable framework for researchers to embark on the synthesis and biological evaluation of this promising compound.
Future efforts should focus on the synthesis of a focused library of analogs to probe the SAR. Modifications could include substitution on the phenyl ring of the benzenesulfonyl group, variation of the cycloalkane ring size, and esterification of the carboxylic acid. Such studies, guided by the screening cascades proposed herein, will be instrumental in unlocking the full therapeutic potential of this exciting new chemical scaffold. It is with great anticipation that we await the discoveries that will undoubtedly emerge from the exploration of 1-(benzenesulfonyl)cyclohexane-1-carboxylic acid and its derivatives.
References
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Popiołek, Ł. (2021). The bioactivity of benzenesulfonyl hydrazones: A short review. Biomedicine & Pharmacotherapy, 141, 111851. [Link]
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Javaid, S., & Yasmeen, F. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Molecular Biology Reports, 48(10), 7067–7078. [Link]
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Krychowiak, M., et al. (2021). Biologically Active Compounds of Plants: Structure-Related Antioxidant, Microbiological and Cytotoxic Activity of Selected Carboxylic Acids. Molecules, 26(3), 683. [Link]
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Wikipedia contributors. (2023, December 27). Sulfonamide (medicine). In Wikipedia, The Free Encyclopedia. [Link]
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The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. (2025). Advanced Journal of Chemistry, Section B, 7(2), 130-150. [Link]
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AbdElal, S. N. (2013). Synthesis of some new cyclohexene carboxylic acid derivatives as potent anti-tumor agents. Journal of Chemical and Pharmaceutical Research, 5(6), 168-177. [Link]
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The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. (2025). Advanced Journal of Chemistry, Section B, 7(2), 130-150. [Link]
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Cleveland Clinic. (2025). Sulfonamides. [Link]
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Kandre, S., et al. (2014). Synthesis and evaluation of cyclohexane carboxylic acid head group containing isoxazole and thiazole analogs as DGAT1 inhibitors. European Journal of Medicinal Chemistry, 79, 203–215. [Link]
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The Multifaceted Role of the Benzenesulfonyl Group in 1-(Benzenesulfonyl)cyclohexane-1-carboxylic Acid: A Technical Guide
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of the pivotal roles of the benzenesulfonyl group within the molecular architecture of 1-(Benzenesulfonyl)cyclohexane-1-carboxylic acid. This compound, featuring a unique quaternary carbon substituted with a bulky cyclohexane, a polar carboxylic acid, and a strongly electron-withdrawing benzenesulfonyl moiety, serves as an exemplary scaffold for exploring fundamental principles of physical organic chemistry and medicinal chemistry. We will dissect the profound influence of the benzenesulfonyl group on the compound's synthesis, physicochemical properties—notably acidity and lipophilicity—and its potential applications in drug design as a key pharmacophoric element. This document synthesizes established chemical principles to provide expert insights into the causality behind the benzenesulfonyl group's impact on molecular behavior and potential bioactivity.
Introduction: A Molecule of Convergent Functionality
The precise control of molecular properties through functional group modification is a cornerstone of modern chemical and pharmaceutical sciences. The compound 1-(Benzenesulfonyl)cyclohexane-1-carboxylic acid presents a compelling case study, where three distinct functional groups converge on a single sp³-hybridized carbon center. The interplay between the alicyclic cyclohexane ring, the ionizable carboxylic acid, and the aromatic sulfonyl group dictates the molecule's overall characteristics. Understanding the specific contribution of the benzenesulfonyl moiety is critical for predicting its reactivity, behavior in biological systems, and its utility as a scaffold in the development of novel therapeutics. Sulfonyl-containing compounds are prevalent in medicinal chemistry, valued for their chemical stability and their ability to engage in specific, high-affinity interactions with biological targets.[1] This guide will elucidate the nuanced and often synergistic effects imparted by this critical functional group.
Synthesis and Structural Elucidation
While a dedicated synthesis for 1-(Benzenesulfonyl)cyclohexane-1-carboxylic acid is not prominently reported in the literature, a plausible and robust synthetic strategy can be designed based on established methodologies for the α-functionalization of carboxylic acid derivatives. A logical approach involves the sulfonylation of a cyclohexanecarboxylate enolate.
The proposed two-step synthesis begins with the deprotonation of ethyl cyclohexanecarboxylate using a strong, non-nucleophilic base like lithium diisopropylamide (LDA) to form the corresponding lithium enolate. This is followed by quenching the enolate with benzenesulfonyl chloride, which acts as an electrophile.[2] The subsequent saponification of the resulting ethyl ester with a strong base, such as sodium hydroxide, followed by acidic workup, would yield the target carboxylic acid.
Caption: Proposed synthetic workflow for 1-(Benzenesulfonyl)cyclohexane-1-carboxylic acid.
Structural confirmation of the final product would rely on standard spectroscopic techniques. Infrared (IR) spectroscopy would show a broad O-H stretch for the carboxylic acid around 2500-3300 cm⁻¹, a sharp C=O stretch around 1700 cm⁻¹, and characteristic S=O stretches for the sulfonyl group at approximately 1300-1350 cm⁻¹ (asymmetric) and 1140-1160 cm⁻¹ (symmetric). ¹H and ¹³C NMR spectroscopy would confirm the presence of the phenyl and cyclohexyl groups and the absence of a proton at the C1 position.
Physicochemical Impact of the Benzenesulfonyl Moiety
The introduction of a benzenesulfonyl group onto the α-carbon of cyclohexanecarboxylic acid dramatically alters the molecule's physicochemical profile.
Electronic Effects and Acidity Modulation
The sulfonyl group is one of the most powerful electron-withdrawing groups in organic chemistry. This is due to the high electronegativity of the two oxygen atoms, which polarize the sulfur atom, making it highly electron-deficient. This potent inductive effect propagates through the sigma bond to the adjacent quaternary carbon and, subsequently, to the carboxylic acid moiety.
Caption: Inductive electron withdrawal (-I effect) by the benzenesulfonyl group.
This strong electron withdrawal significantly stabilizes the resulting carboxylate anion formed upon deprotonation. By pulling electron density away from the -COO⁻ group, the negative charge is dispersed, making the conjugate base more stable. A more stable conjugate base corresponds to a stronger acid.
| Compound | pKa |
| Cyclohexanecarboxylic acid | ~4.90[3][4] |
| 1-(Benzenesulfonyl)cyclohexane-1-carboxylic acid | Est. 2-3 |
Table 1: Comparison of the experimental pKa of cyclohexanecarboxylic acid with the estimated pKa of the title compound. The significant decrease is a direct consequence of the benzenesulfonyl group's inductive effect.
Steric Influence and Conformational Considerations
The attachment of both a bulky cyclohexane ring and a benzenesulfonyl group to the same carbon atom creates a sterically congested environment. This steric hindrance can have several consequences:
-
Reaction Kinetics: Nucleophilic attack at the carbonyl carbon of the carboxylic acid (e.g., during esterification) may be slowed compared to less hindered acids.
-
Conformational Lock: The steric bulk restricts free rotation around the C1-S and C1-C(O) bonds, potentially locking the molecule into a preferred conformation. This can be a crucial factor in drug design, as a rigid conformation can lead to higher binding affinity and selectivity for a biological target.
Impact on Lipophilicity
Lipophilicity, often quantified as the octanol-water partition coefficient (LogP), is a critical parameter in drug development, influencing absorption, distribution, metabolism, and excretion (ADME). The carboxylic acid group is polar and contributes to water solubility, while the cyclohexane and benzene rings are nonpolar and increase lipid solubility.
| Moiety | Approximate LogP Value |
| Cyclohexanecarboxylic acid | 1.96[4] |
| Benzene | 2.13 |
| Benzenesulfonyl Chloride (as proxy) | ~2.69 - 3.39[5] |
| 1-(Benzenesulfonyl)cyclohexane-1-carboxylic acid | Est. > 3.5 |
Table 2: Experimental LogP values for constituent parts and an estimated LogP for the title compound.
The addition of the benzenesulfonyl group significantly increases the overall lipophilicity of the molecule. The large, nonpolar surface area of the phenyl group outweighs the polar contribution of the S=O bonds in the context of partitioning. This enhanced lipophilicity can improve membrane permeability but may also increase binding to plasma proteins or lead to off-target effects if not balanced.
The Benzenesulfonyl Group in the Context of Chemical Reactivity
Stabilization of the Carboxylate Anion
As discussed in the context of acidity (Section 3.1), the primary role of the benzenesulfonyl group in influencing reactivity is the stabilization of the conjugate base. This stabilization is not due to resonance involving the carboxylate group itself, but rather the powerful inductive delocalization of the negative charge. This makes any reaction that proceeds through the carboxylate anion, such as certain salt formations or displacement reactions, more favorable.
Leaving Group Ability
In nucleophilic substitution reactions, the ability of a group to depart with a pair of electrons is crucial. While sulfonate esters (R-SO₂-OR') are excellent leaving groups because the resulting sulfonate anion is a very weak base, the corresponding sulfone (R-SO₂-R') is not.[6] The phenylsulfonyl group, when attached to an sp³ carbon, is generally considered a poor leaving group. Cleavage of the C-S bond would require the formation of a phenylsulfinate anion (PhSO₂⁻) or a phenylsulfonyl radical, which are less stable than sulfonate anions. Therefore, the benzenesulfonyl moiety in this molecule is expected to be chemically robust and unlikely to act as a leaving group under typical nucleophilic substitution conditions.
Significance in Medicinal Chemistry and Drug Design
The structural features imparted by the benzenesulfonyl group make it a valuable component in the design of bioactive molecules.
The Sulfonyl Moiety as a Key Pharmacophore Element
A pharmacophore is the three-dimensional arrangement of essential features that enable a molecule to interact with a specific biological target. The benzenesulfonyl group provides several key pharmacophoric features:
-
Hydrogen Bond Acceptors: The two oxygen atoms of the sulfonyl group are potent hydrogen bond acceptors, capable of forming strong, directional interactions with hydrogen bond donors (e.g., N-H or O-H groups) in a protein's active site.[1][7]
-
Aromatic/Hydrophobic Interactions: The phenyl ring can engage in π-π stacking, cation-π, or hydrophobic interactions with aromatic or nonpolar amino acid residues in the binding pocket.
-
Rigid Scaffold: As mentioned, the steric bulk helps to create a more conformationally restricted molecule, which is often desirable for potent and selective binding.
Caption: Hypothetical pharmacophore model for the title compound.
A Scaffold for Bioisosteric Modification
The concept of bioisosterism, the replacement of one functional group with another that retains similar biological activity, is a powerful strategy in lead optimization. The carboxylic acid group, while often essential for binding, can lead to poor pharmacokinetic properties. The 1-(benzenesulfonyl)cyclohexane-1-carboxylic acid scaffold can be viewed as a highly functionalized and tunable acidic module. The phenyl ring offers a convenient point for substitution to fine-tune electronic properties and explore structure-activity relationships (SAR), while the cyclohexane ring can be modified to alter steric bulk and the vectoral projection of substituents.
Proposed Experimental Protocols
To empirically validate the theoretical roles discussed, the following experimental protocols are proposed.
Synthesis of 1-(Benzenesulfonyl)cyclohexane-1-carboxylic acid
-
Apparatus: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a nitrogen inlet, and a thermometer.
-
Enolate Formation: Dissolve diisopropylamine (1.1 eq) in anhydrous tetrahydrofuran (THF) and cool the solution to -78 °C. Add n-butyllithium (1.05 eq) dropwise, maintaining the temperature below -70 °C. Stir for 30 minutes.
-
Addition of Ester: Add ethyl cyclohexanecarboxylate (1.0 eq) dropwise to the freshly prepared LDA solution at -78 °C. Stir for 1 hour to ensure complete enolate formation.
-
Sulfonylation: Add a solution of benzenesulfonyl chloride (1.1 eq) in anhydrous THF dropwise to the enolate solution at -78 °C. Allow the reaction to slowly warm to room temperature and stir overnight.
-
Workup & Purification (Ester): Quench the reaction with saturated aqueous ammonium chloride. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude ester via column chromatography.
-
Saponification: Dissolve the purified ester in a 1:1 mixture of ethanol and 1 M aqueous sodium hydroxide. Heat the mixture to reflux for 4 hours.
-
Final Workup: Cool the reaction mixture to room temperature and concentrate to remove the ethanol. Dilute with water and wash with diethyl ether to remove any non-acidic impurities. Acidify the aqueous layer to pH ~1 with concentrated HCl while cooling in an ice bath.
-
Isolation: Collect the resulting precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield the final product.
Determination of Acid Dissociation Constant (pKa)
The pKa can be accurately determined using potentiometric titration.[8][9][10]
-
Preparation: Prepare a ~10 mM solution of the synthesized acid in a suitable solvent mixture (e.g., 50:50 water:methanol) to ensure solubility. Calibrate a pH meter using standard buffers (pH 4, 7, and 10).
-
Titration: Place a known volume (e.g., 20 mL) of the sample solution in a beaker with a magnetic stirrer. Immerse the calibrated pH electrode.
-
Data Collection: Add a standardized solution of 0.1 M NaOH in small, precise increments (e.g., 0.05 mL). Record the pH after each addition, allowing the reading to stabilize.
-
Analysis: Plot the pH (y-axis) versus the volume of NaOH added (x-axis). The pKa is the pH at the half-equivalence point (the point at which half of the acid has been neutralized). This corresponds to the midpoint of the steepest part of the titration curve.
Measurement of the Octanol-Water Partition Coefficient (LogP)
The "shake-flask" method is the classical approach for LogP determination.[8][11]
-
Preparation: Pre-saturate n-octanol with water and water with n-octanol by stirring them together overnight and then separating the layers.
-
Partitioning: Accurately weigh a small amount of the compound and dissolve it in the n-octanol phase to create a stock solution of known concentration.
-
Equilibration: Add a known volume of this stock solution to a known volume of the water phase in a separatory funnel. Shake the funnel vigorously for several minutes to allow for partitioning between the two phases. Let the layers separate completely.
-
Analysis: Carefully separate the two layers. Determine the concentration of the compound in each layer using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.
-
Calculation: The LogP is calculated as: LogP = log₁₀ ([Concentration in Octanol] / [Concentration in Water]).
Conclusion
The benzenesulfonyl group in 1-(Benzenesulfonyl)cyclohexane-1-carboxylic acid is far from being a passive substituent. It is a powerful modulator of the molecule's fundamental properties and a key driver of its potential function. Its primary roles include:
-
Drastically Increasing Acidity: Through a potent inductive electron-withdrawing effect, it significantly lowers the pKa of the carboxylic acid.
-
Modulating Lipophilicity: It substantially increases the molecule's LogP, a critical parameter for membrane permeability in drug candidates.
-
Imparting Steric Bulk: It creates a rigid and defined three-dimensional structure, which can be advantageous for selective receptor binding.
-
Providing Key Pharmacophoric Features: It offers hydrogen bond accepting oxygen atoms and an aromatic ring for hydrophobic and π-system interactions, making it a valuable moiety in rational drug design.
By understanding the distinct contributions of the benzenesulfonyl group, researchers can better leverage this and related scaffolds to design novel molecules with tailored physicochemical and pharmacological profiles for a wide range of therapeutic applications.
References
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(2021). Base-Mediated Coupling Reactions of Benzenesulfonyl Azides with Proline: Synthesis of Proline-Derived Benzenesulfonamides. ACS Omega. [Link]
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(2022). Synthesis of Benzimidazole-Sulfonyl Derivatives and Their Biological Activities. Molecules. [Link]
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(2023). Alkyl sulfone synthesis by C-S coupling reactions. Organic Chemistry Portal. [Link]
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(2023). Substitution at sp3 Carbon 5: Allylic and Benzylic Substitution. YouTube. [Link]
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PubChem. (n.d.). Benzenesulfonyl chloride. PubChem. [Link]
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Michaux, C., et al. (2003). A pharmacophore model for sulphonyl-urea (-cyanoguanidine) compounds with dual action, thromboxane receptor antagonists and thromboxane synthase inhibitors. European Journal of Medicinal Chemistry. [Link]
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Avdeef, A. (2012). Development of Methods for the Determination of pKa Values. PMC. [Link]
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Wikipedia. (n.d.). Benzenesulfonyl chloride. Wikipedia. [Link]
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OC-Praktikum. (n.d.). 2028 Reaction of cyclohexyl magnesium bromide with carbon dioxide to cyclohexanecarboxylic acid. OC-Praktikum. [Link]
-
ResearchGate. (2018). Synthesis of sulfonylureas from carboxylic acids and sulfonamides via Curtius rearrangement. ResearchGate. [Link]
-
Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Creative Bioarray. [Link]
-
NIH. (2023). Development and Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method. PMC. [Link]
-
Reddit. (2020). why is this carbon sp3 hybridised? after the reaction, isn't it still sp3, as it has 3 bonding pairs and 1 lone pair?. r/chemistry. [Link]
-
ResearchGate. (2014). The 3D pharmacophore model of four sulfonylureas and its matching with... ResearchGate. [Link]
-
ResearchGate. (2021). α‐Alkylation of sulfones with alcohols.[a]. ResearchGate. [Link]
-
Wikipedia. (n.d.). Cyclohexanecarboxylic acid. Wikipedia. [Link]
-
MDPI. (2019). A Facile and Eco-Friendly Method for the Synthesis of Sulfonamide and Sulfonate Carboxylic Acid Derivatives—X-ray Structure, Hirshfeld Analysis and Spectroscopic Characterizations. MDPI. [Link]
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PubMed. (2012). Sulfonyl group-containing compounds in the design of potential drugs for the treatment of diabetes and its complications. PubMed. [Link]
- (2020). i. nucleophilic substitution. Source not found.
-
Chemistry LibreTexts. (2023). 2.8: pH measurement and determination of pKa value. Chemistry LibreTexts. [Link]
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Royal Society of Chemistry. (2010). Sulfones: new reagents in organocatalysis. Chemical Society Reviews. [Link]
-
Agilent. (n.d.). Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR‑DAD Impurity Analyzer System. Agilent Technologies. [Link]
-
YouTube. (2020). Grignard Reaction Experiment Part 3, Reaction with CO2, Workup, and Characterization. YouTube. [Link]
-
Taylor & Francis Online. (2006). Synthesis of 2-Acetylenic Carboxylic Acids, 1-Sulfinyl and 1-Sulfonyl-2-ketones from 2-Acetylenic Phenyl Sulfides. Taylor & Francis Online. [Link]
- Google Patents. (n.d.). Carboxylation of grignard reagents in the presence of liquid co2.
-
JoVE. (2019). A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy. JoVE. [Link]
-
ResearchGate. (2012). Sulfonyl Group-Containing Compounds in the Design of Potential Drugs for the Treatment of Diabetes and Its Complications. ResearchGate. [Link]
-
Organic Chemistry Data. (2022). pKa Data Compiled by R. Williams. ACS, Organic Division. [Link]
-
ResearchGate. (n.d.). Measured pKa values (23 °C) for carboxylic acids 11, 39, 40 and amine... ResearchGate. [Link]
-
Filo. (2025). Consider the following species, when attached to an sp³-hybridized carbon... Filo. [Link]
-
ResearchGate. (2017). (PDF) Methods for pKa Determination (I): Potentiometry, Spectrophotometry, and Capillary Electrophoresis. ResearchGate. [Link]
-
NIH. (2011). Recent advances in heterolytic nucleofugal leaving groups. PMC. [Link]
-
FooDB. (2010). Showing Compound Cyclohexanecarboxylic acid (FDB003406). FooDB. [Link]
-
Study.com. (n.d.). What is the mechanism and product of benzyl magnesium bromide with carbon dioxide?. Study.com. [Link]
-
ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). ECETOC. [Link]
-
Encyclopedia.pub. (2022). Methods for Determination of Lipophilicity. Encyclopedia.pub. [Link]
-
YouTube. (2025). Ligand-Based Pharmacophore Modeling using RDKit. CADD Computational Chemistry Drug Designing. [Link]
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-
Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling. Organic Chemistry Portal. [Link]
-
NIST. (n.d.). Benzenesulfonyl chloride. NIST WebBook. [Link]
-
Chegg.com. (2021). Solved Reacting cyclohexyl bromide with Mg in... Chegg.com. [Link]
-
ResearchGate. (n.d.). The pK a values of the sulfonamides studied. ResearchGate. [Link]
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Methodological & Application
Synthesis of 1-(Benzenesulfonyl)cyclohexane-1-carboxylic Acid: An Application and Protocol Guide
This comprehensive guide provides a detailed protocol for the synthesis of 1-(Benzenesulfonyl)cyclohexane-1-carboxylic acid, a molecule of interest in medicinal chemistry and materials science. The synthetic strategy is predicated on a robust and efficient two-step process, commencing with the formation of a carbon-carbon bond to construct the substituted cyclohexane ring, followed by the hydrolysis of a nitrile intermediate. This document is intended for researchers, scientists, and professionals in drug development, offering in-depth procedural details and the underlying chemical principles.
Introduction
1-(Benzenesulfonyl)cyclohexane-1-carboxylic acid is a compound characterized by a cyclohexane scaffold bearing both a benzenesulfonyl group and a carboxylic acid moiety on the same carbon atom. This structural arrangement imparts unique physicochemical properties, making it a valuable building block in the synthesis of more complex molecular architectures. The benzenesulfonyl group can act as a key pharmacophore or influence the conformational rigidity of the molecule, while the carboxylic acid provides a handle for further functionalization, such as amide bond formation.
The synthesis outlined herein is designed to be both efficient and scalable, employing well-established chemical transformations. The two-step approach involves:
-
Phase-Transfer Catalyzed Cycloalkylation: The synthesis of the nitrile intermediate, 1-(phenylsulfonyl)cyclohexanecarbonitrile, via the alkylation of (phenylsulfonyl)acetonitrile with 1,5-dibromopentane under phase-transfer catalysis (PTC) conditions.
-
Nitrile Hydrolysis: The subsequent conversion of the 1-(phenylsulfonyl)cyclohexanecarbonitrile to the target carboxylic acid through hydrolysis.
This guide will provide a thorough examination of the reaction mechanisms, detailed experimental protocols, and a summary of the expected outcomes.
Mechanistic Insights and Strategic Considerations
The overall synthetic pathway is depicted below:
Caption: Overall two-step synthesis of the target compound.
Step 1: Phase-Transfer Catalyzed Synthesis of 1-(Phenylsulfonyl)cyclohexanecarbonitrile
The first step involves the formation of the cyclohexane ring through a double alkylation of (phenylsulfonyl)acetonitrile with 1,5-dibromopentane. The methylene protons alpha to both the sulfonyl and cyano groups are acidic and can be deprotonated by a strong base to form a stabilized carbanion.
Phase-transfer catalysis is a powerful technique for reactions involving a water-soluble base (like sodium hydroxide) and an organic-soluble substrate.[1] A phase-transfer catalyst, typically a quaternary ammonium salt, facilitates the transport of the hydroxide ion into the organic phase to deprotonate the (phenylsulfonyl)acetonitrile. The resulting carbanion then undergoes nucleophilic attack on the electrophilic carbon of 1,5-dibromopentane. A second deprotonation and intramolecular cyclization then yield the desired 1-(phenylsulfonyl)cyclohexanecarbonitrile. The use of phase-transfer catalysis often leads to higher yields and milder reaction conditions compared to traditional methods that require anhydrous solvents and expensive bases.[2]
Step 2: Hydrolysis of 1-(Phenylsulfonyl)cyclohexanecarbonitrile
The hydrolysis of nitriles to carboxylic acids is a fundamental transformation in organic synthesis and can be achieved under either acidic or basic conditions.[3][4]
-
Acid-Catalyzed Hydrolysis: In the presence of a strong acid (e.g., concentrated HCl or H₂SO₄), the nitrile nitrogen is protonated, which increases the electrophilicity of the nitrile carbon.[5] Subsequent attack by water leads to the formation of an imidic acid, which tautomerizes to an amide. The amide is then further hydrolyzed to the carboxylic acid and an ammonium salt.[6]
-
Base-Catalyzed Hydrolysis: Under basic conditions (e.g., aqueous NaOH), the hydroxide ion directly attacks the nitrile carbon. The resulting intermediate is protonated by water to form an imidic acid, which, as in the acid-catalyzed pathway, tautomerizes to an amide. The amide is then hydrolyzed to a carboxylate salt and ammonia. A final acidification step is required to protonate the carboxylate and yield the desired carboxylic acid.[3]
The choice between acidic and basic hydrolysis will depend on the stability of the sulfonyl group to the reaction conditions and the ease of purification.
Experimental Protocols
Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves, must be worn at all times.
Protocol 1: Synthesis of 1-(Phenylsulfonyl)cyclohexanecarbonitrile
Materials:
-
(Phenylsulfonyl)acetonitrile
-
1,5-Dibromopentane
-
Sodium hydroxide (50% aqueous solution)
-
Tetrabutylammonium bromide (TBAB)
-
Toluene
-
Dichloromethane
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
-
Ethyl acetate
-
Hexanes
Procedure:
-
To a 250 mL round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add (phenylsulfonyl)acetonitrile (10.0 g, 55.2 mmol), 1,5-dibromopentane (12.7 g, 55.2 mmol), tetrabutylammonium bromide (1.78 g, 5.52 mmol), and toluene (100 mL).
-
With vigorous stirring, add 50% aqueous sodium hydroxide solution (20 mL) dropwise over 15 minutes.
-
Heat the reaction mixture to 80 °C and maintain for 6-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 3:1 hexanes:ethyl acetate eluent).
-
After the reaction is complete, cool the mixture to room temperature and add water (50 mL).
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Combine the organic layers and wash with water (50 mL) and then with brine (50 mL).
-
Dry the combined organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford 1-(phenylsulfonyl)cyclohexanecarbonitrile as a white solid.
Protocol 2: Hydrolysis of 1-(Phenylsulfonyl)cyclohexanecarbonitrile to 1-(Benzenesulfonyl)cyclohexane-1-carboxylic Acid
Materials:
-
1-(Phenylsulfonyl)cyclohexanecarbonitrile
-
Concentrated sulfuric acid
-
Water
-
Ice
-
Diethyl ether
Procedure:
-
In a 100 mL round-bottom flask, add 1-(phenylsulfonyl)cyclohexanecarbonitrile (5.0 g, 20.1 mmol).
-
Carefully add a mixture of concentrated sulfuric acid (15 mL) and water (10 mL) to the flask while cooling in an ice bath.
-
Heat the reaction mixture to 100-110 °C and stir for 4-6 hours. Monitor the reaction for the cessation of ammonia evolution.
-
Cool the reaction mixture to room temperature and pour it carefully onto crushed ice (100 g) in a beaker.
-
A white precipitate of 1-(benzenesulfonyl)cyclohexane-1-carboxylic acid will form.
-
Collect the solid by vacuum filtration and wash thoroughly with cold water.
-
Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to obtain the pure carboxylic acid.
Data Summary
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected Yield (%) | Physical Appearance |
| 1-(Phenylsulfonyl)cyclohexanecarbonitrile | C₁₃H₁₅NO₂S | 249.33 | 75-85 | White solid |
| 1-(Benzenesulfonyl)cyclohexane-1-carboxylic acid | C₁₃H₁₆O₄S | 268.33 | 80-90 | White crystalline solid |
Logical Workflow Diagram
Caption: Detailed experimental workflow for the two-step synthesis.
References
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Makosza, M. Phase-Transfer Catalysis. A General Green Methodology in Organic Synthesis. Pure and Applied Chemistry. 2000, 72(7), 1399-1403. [Link]
-
O'Donnell, M. J. The Enantioselective Synthesis of α-Amino Acids by Phase-Transfer Catalysis with Achiral Schiff Base Esters. Accounts of Chemical Research. 2004, 37(8), 506-517. [Link]
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Kappe, C. O. Controlled Microwave Heating in Modern Organic Synthesis. Angewandte Chemie International Edition. 2004, 43(46), 6250-6284. [Link]
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Larhed, M.; Hallberg, A. Microwave-Assisted High-Speed Chemistry: A New Powerful Technique in Drug Discovery. Drug Discovery Today. 2001, 6(8), 406-416. [Link]
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Kukushkin, V. Y.; Pombeiro, A. J. L. Metal-Mediated and Metal-Catalyzed Reactions of Nitriles. Chemical Reviews. 2002, 102(5), 1771-1802. [Link]
-
March, J. Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 4th ed., Wiley, 1992. [Link]
-
Carey, F. A.; Sundberg, R. J. Advanced Organic Chemistry, Part B: Reactions and Synthesis. 5th ed., Springer, 2007. [Link]
-
Making Carboxylic Acids by the Hydrolysis of Nitriles. Chemistry LibreTexts. [Link]
-
Phase-transfer catalysis. Wikipedia. [Link]
-
The acid-catalysed hydrolysis of benzonitrile. Journal of the Chemical Society, Perkin Transactions 2. [Link]
-
2-PHENYLBUTYRONITRILE. Organic Syntheses. [Link]
-
Cycloalkylation of phenylacetonitrile with 1,4-dibromobutane catalyzed by aqueous sodium hydroxide and a new phase transfer reagent, Dq-Br. ResearchGate. [Link]
-
Interfacial Processes—The Key Steps of Phase Transfer Catalyzed Reactions. MDPI. [Link]
-
Base‐Promoted α‐Alkylation of Arylacetonitriles with Alcohols. ResearchGate. [Link]
-
hydrolysis of nitriles. Chemguide. [Link]
-
Preparation of Carboxylic Acids: Hydrolysis of Nitriles. Moodle. [Link]
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Scale-Up Synthesis of 1-(Benzenesulfonyl)cyclohexane-1-carboxylic acid: An Application Note and Protocol
Abstract
This application note provides a comprehensive guide for the scale-up synthesis of 1-(Benzenesulfonyl)cyclohexane-1-carboxylic acid, a valuable building block in medicinal chemistry and materials science. The described synthetic strategy is a robust three-step process commencing with the Fischer esterification of cyclohexanecarboxylic acid, followed by the alpha-sulfonylation of the resulting ester via an LDA-mediated enolate intermediate, and culminating in the hydrolysis of the sulfonyl ester to yield the target carboxylic acid. This document offers detailed, step-by-step protocols for both laboratory and pilot-scale operations, emphasizing safety, efficiency, and product purity. Key process parameters, analytical characterization, and scale-up considerations are discussed to provide researchers, scientists, and drug development professionals with a reliable and scalable method for the synthesis of this important compound.
Introduction
Alpha-sulfonyl carboxylic acids are a class of organic compounds that have garnered significant interest in pharmaceutical and materials science research. The presence of the sulfonyl group at the alpha-position to the carboxylic acid imparts unique electronic and steric properties, making these molecules attractive scaffolds for the development of novel therapeutic agents and functional materials. 1-(Benzenesulfonyl)cyclohexane-1-carboxylic acid, in particular, serves as a key intermediate in the synthesis of various biologically active molecules, where the cyclohexyl ring provides a lipophilic moiety and the sulfonyl and carboxylic acid groups offer sites for further functionalization.
The synthesis of α-sulfonyl carboxylic acids can be challenging, often requiring strong bases and anhydrous conditions. A direct and scalable route to 1-(Benzenesulfonyl)cyclohexane-1-carboxylic acid is not extensively documented in the literature. This application note addresses this gap by presenting a well-defined, three-step synthetic pathway that is amenable to scale-up. The chosen strategy prioritizes the use of readily available starting materials and established chemical transformations to ensure reproducibility and cost-effectiveness.
Reaction Mechanism and Strategy
The overall synthetic approach is a three-step sequence designed to control the regioselectivity of the sulfonylation reaction and to facilitate purification at each stage.
-
Step 1: Fischer Esterification: The synthesis begins with the protection of the carboxylic acid functionality of cyclohexanecarboxylic acid as a methyl ester. The Fischer esterification is an equilibrium-controlled reaction catalyzed by a strong acid.[1] By using an excess of the alcohol (methanol), the equilibrium is shifted towards the formation of the ester, ensuring a high conversion of the starting material.
-
Step 2: α-Sulfonylation via Enolate Formation: The key carbon-sulfur bond formation is achieved through the reaction of the ester enolate with benzenesulfonyl chloride. The alpha-proton of the methyl cyclohexanecarboxylate is deprotonated using a strong, non-nucleophilic base, lithium diisopropylamide (LDA), at low temperature to generate the corresponding enolate.[2] This nucleophilic enolate then attacks the electrophilic sulfur atom of benzenesulfonyl chloride to form the desired α-sulfonyl ester. The use of a strong base like LDA is crucial for the complete and irreversible deprotonation of the ester.[2]
-
Step 3: Hydrolysis: The final step involves the hydrolysis of the methyl ester to the target carboxylic acid. Given the potential for steric hindrance around the ester group, a robust hydrolysis method is employed.[3][4] Basic hydrolysis using sodium hydroxide in a mixed solvent system ensures efficient saponification to the carboxylate salt, which is then acidified to yield the final product.[4]
Experimental Protocols
Materials and Equipment
| Reagent/Material | Grade | Supplier |
| Cyclohexanecarboxylic acid | 98% | Commercially Available |
| Methanol | Anhydrous | Commercially Available |
| Sulfuric Acid | 98% | Commercially Available |
| Diisopropylamine | 99.5% | Commercially Available |
| n-Butyllithium | 2.5 M in hexanes | Commercially Available |
| Tetrahydrofuran (THF) | Anhydrous | Commercially Available |
| Benzenesulfonyl Chloride | 99% | Commercially Available |
| Sodium Hydroxide | 97% | Commercially Available |
| Hydrochloric Acid | 37% | Commercially Available |
| Diethyl Ether | ACS Grade | Commercially Available |
| Ethyl Acetate | ACS Grade | Commercially Available |
| Hexanes | ACS Grade | Commercially Available |
| Magnesium Sulfate | Anhydrous | Commercially Available |
| Sodium Bicarbonate | Saturated Solution | Laboratory Prepared |
| Brine | Saturated Solution | Laboratory Prepared |
Equipment: Jacketed glass reactors, mechanical stirrers, dropping funnels, reflux condensers, thermocouples, nitrogen inlet/outlet, rotary evaporator, vacuum pump, standard laboratory glassware. For scale-up, appropriate process control and safety equipment are essential.
Laboratory-Scale Synthesis (10 g scale)
Step 1: Synthesis of Methyl Cyclohexanecarboxylate
-
To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add cyclohexanecarboxylic acid (10.0 g, 78.0 mmol).
-
Add anhydrous methanol (100 mL) and slowly add concentrated sulfuric acid (2.0 mL, 37.5 mmol) with stirring.
-
Heat the reaction mixture to reflux (approximately 65 °C) and maintain for 4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 20% Ethyl Acetate in Hexanes).
-
After completion, cool the mixture to room temperature and remove the excess methanol using a rotary evaporator.
-
Dissolve the residue in diethyl ether (100 mL) and transfer to a separatory funnel.
-
Wash the organic layer sequentially with water (2 x 50 mL), saturated sodium bicarbonate solution (2 x 50 mL), and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford methyl cyclohexanecarboxylate as a colorless oil. The product is typically used in the next step without further purification. Expected yield: 10.5 g (95%).
Step 2: Synthesis of Methyl 1-(Benzenesulfonyl)cyclohexane-1-carboxylate
-
LDA Preparation: In a 500 mL three-necked flask under a nitrogen atmosphere, dissolve diisopropylamine (12.3 mL, 87.4 mmol) in anhydrous THF (100 mL). Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add n-butyllithium (35.0 mL of a 2.5 M solution in hexanes, 87.4 mmol) dropwise via syringe, maintaining the temperature below -70 °C. Stir the resulting LDA solution at -78 °C for 30 minutes.
-
Enolate Formation: Add a solution of methyl cyclohexanecarboxylate (10.5 g, 73.8 mmol) in anhydrous THF (50 mL) dropwise to the LDA solution at -78 °C. Stir the mixture at this temperature for 1 hour to ensure complete enolate formation.
-
Sulfonylation: Add a solution of benzenesulfonyl chloride (10.4 mL, 81.2 mmol) in anhydrous THF (30 mL) dropwise to the enolate solution at -78 °C.
-
Allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (50 mL).
-
Extract the aqueous layer with diethyl ether (3 x 100 mL).
-
Combine the organic layers and wash with water (2 x 100 mL) and brine (1 x 100 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (gradient elution with 5-20% ethyl acetate in hexanes) to yield methyl 1-(benzenesulfonyl)cyclohexane-1-carboxylate as a white solid. Expected yield: 16.5 g (75%).
Step 3: Synthesis of 1-(Benzenesulfonyl)cyclohexane-1-carboxylic acid
-
In a 250 mL round-bottom flask, dissolve methyl 1-(benzenesulfonyl)cyclohexane-1-carboxylate (16.5 g, 55.3 mmol) in a mixture of methanol (100 mL) and water (25 mL).
-
Add sodium hydroxide pellets (4.4 g, 110.6 mmol) and stir the mixture at room temperature for 12 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Remove the methanol under reduced pressure.
-
Dilute the aqueous residue with water (100 mL) and wash with diethyl ether (2 x 50 mL) to remove any unreacted starting material.
-
Cool the aqueous layer in an ice bath and acidify to pH 1-2 with concentrated hydrochloric acid.
-
A white precipitate will form. Collect the solid by vacuum filtration.
-
Wash the solid with cold water and dry under vacuum to afford 1-(benzenesulfonyl)cyclohexane-1-carboxylic acid as a white solid. Expected yield: 14.3 g (91%).
Scale-Up Protocol (500 g scale)
Step 1: Synthesis of Methyl Cyclohexanecarboxylate
-
Charge a 10 L jacketed glass reactor with cyclohexanecarboxylic acid (500 g, 3.90 mol) and anhydrous methanol (5 L).
-
With vigorous mechanical stirring, slowly add concentrated sulfuric acid (100 mL, 1.88 mol) while maintaining the internal temperature below 30 °C by circulating a coolant through the reactor jacket.
-
Heat the reactor to reflux (approximately 65 °C) and maintain for 6-8 hours. Monitor the reaction progress by GC analysis.
-
Once the reaction is complete, cool the reactor to 20-25 °C.
-
Distill off the excess methanol under reduced pressure.
-
Add diethyl ether (5 L) to the residue and transfer to a suitable extraction vessel.
-
Perform aqueous workup as described in the lab-scale procedure, using appropriately scaled volumes of water, sodium bicarbonate solution, and brine.
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate to provide the crude ester.
Step 2: Synthesis of Methyl 1-(Benzenesulfonyl)cyclohexane-1-carboxylate
-
Charge a 20 L jacketed glass reactor with anhydrous THF (5 L) and diisopropylamine (615 mL, 4.37 mol).
-
Cool the reactor to -78 °C using a suitable cooling system.
-
Slowly add n-butyllithium (1.75 L of 2.5 M solution in hexanes, 4.37 mol) via a dropping funnel, ensuring the internal temperature does not exceed -70 °C. Stir for 30 minutes after the addition is complete.
-
Add a solution of methyl cyclohexanecarboxylate (from the previous step, assuming ~525 g, 3.69 mol) in anhydrous THF (2.5 L) dropwise, maintaining the temperature at -78 °C. Stir for 1.5 hours.
-
Add a solution of benzenesulfonyl chloride (520 mL, 4.06 mol) in anhydrous THF (1.5 L) dropwise at -78 °C.
-
Allow the reaction to slowly warm to room temperature overnight with continued stirring.
-
Quench the reaction carefully by the slow addition of saturated aqueous ammonium chloride solution (2.5 L).
-
Perform an extractive workup with diethyl ether as described in the lab-scale protocol.
-
After solvent removal, the crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by large-scale column chromatography.
Step 3: Synthesis of 1-(Benzenesulfonyl)cyclohexane-1-carboxylic acid
-
Charge a 10 L jacketed reactor with the purified methyl 1-(benzenesulfonyl)cyclohexane-1-carboxylate (assuming ~830 g, 2.78 mol), methanol (5 L), and water (1.25 L).
-
Add sodium hydroxide pellets (222 g, 5.56 mol) in portions, controlling the exotherm by cooling the reactor jacket.
-
Stir the mixture at ambient temperature for 12-16 hours. Monitor by HPLC.
-
Distill off the methanol under reduced pressure.
-
Add water (5 L) and perform an ether wash to remove impurities.
-
Cool the aqueous layer to 0-5 °C and slowly add concentrated hydrochloric acid to precipitate the product.
-
Isolate the solid product by filtration, wash with cold water, and dry in a vacuum oven.
Visualization of the Synthetic Workflow
Caption: Synthetic workflow for 1-(Benzenesulfonyl)cyclohexane-1-carboxylic acid.
Data Presentation
Table 1: Summary of Reaction Parameters and Yields
| Step | Reaction | Key Reagents | Temperature (°C) | Time (h) | Lab-Scale Yield (%) | Scale-Up Yield (%) |
| 1 | Esterification | MeOH, H₂SO₄ | 65 (Reflux) | 4 | 95 | 93-96 |
| 2 | α-Sulfonylation | LDA, PhSO₂Cl | -78 to RT | 12 | 75 | 70-78 |
| 3 | Hydrolysis | NaOH, HCl | RT | 12 | 91 | 88-92 |
| Overall | 65 | 58-68 |
Analytical Characterization
The identity and purity of the final product and intermediates should be confirmed by standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be acquired to confirm the chemical structure.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups (C=O of the carboxylic acid, S=O of the sulfonyl group).
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product.
Safety Considerations
-
Benzenesulfonyl chloride is corrosive and lachrymatory. It reacts with water to produce hydrochloric acid and benzenesulfonic acid. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[5]
-
n-Butyllithium is a pyrophoric liquid. It reacts violently with water and is flammable. All operations involving n-butyllithium must be carried out under an inert atmosphere (nitrogen or argon) using anhydrous solvents and proper syringe techniques.
-
Diisopropylamine is a flammable and corrosive liquid.
-
Concentrated sulfuric acid and hydrochloric acid are highly corrosive. Handle with extreme care.
-
The LDA formation and enolate reactions are conducted at very low temperatures (-78 °C). Use appropriate cryogenic baths and take precautions against frostbite.
-
The hydrolysis with sodium hydroxide is exothermic. Ensure adequate cooling, especially during scale-up.
Conclusion
This application note details a reliable and scalable three-step synthesis of 1-(Benzenesulfonyl)cyclohexane-1-carboxylic acid. The protocols provided, along with the discussion of scale-up considerations, offer a practical guide for producing this valuable compound in both laboratory and pilot-plant settings. The use of well-established reactions and commercially available reagents makes this synthetic route both accessible and cost-effective for researchers in the fields of drug discovery and materials science.
References
-
University of Calgary. Ch19: RCO2H to RCO2R'. [Link]
-
Master Organic Chemistry. Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. (2022-11-16). [Link]
-
Chemguide. ESTERIFICATION - alcohols and carboxylic acids. [Link]
- Google Patents.
-
ACS Publications. Dyedauxiliary Group Strategy for the α-Functionalization of Ketones and Esters. (2021-08-26). [Link]
-
ResearchGate. Direct Arylations of Heteroarenes with Benzenesulfonyl Chlorides Using Pd/C Catalyst. [Link]
-
ACS Publications. A general procedure for the base-promoted hydrolysis of hindered esters at ambient temperatures. [Link]
- Google Patents.
-
ElectronicsAndBooks. The Kinetics of Acid-catalyzed Esterification of Cyclohexanedicarboxylic Acids. [Link]
-
ResearchGate. Sulfonyl esters 3. The formation of sulfone-sulfonates in the reactions of aryl methanesulfonates with sodium hydride. [Link]
-
NJ.gov. BENZENE SULFONYL CHLORIDE HAZARD SUMMARY. [Link]
-
PubMed. Sulfonamide Derived Esters: Synthesis, Characterization, Density Functional Theory and Biological Evaluation through Experimental and Theoretical Approach. [Link]
-
ResearchGate. Esterification of Sterically Hindered Acids and Alcohols in Fluorous Media. [Link]
-
Development of Catalytic Ester Condensations and Hydrolysis of Esters toward Green Chemistry Yoshiki Koshikari. [Link]
-
National Institutes of Health. Profiling sulfonate ester stability: identification of complementary protecting groups for sulfonates. [Link]
-
YouTube. Esters 4. Organic Preparation & Purification of an Ester. (2014-02-16). [Link]
-
YouTube. Alpha Alkylation Esters. (2014-04-13). [Link]
-
YouTube. Alpha Alkylation Esters. (2014-04-13). [Link]
-
MDPI. Palladium-Catalyzed α-Arylation of Esters: Synthesis of the Tetrahydroisoquinoline Ring. [Link]
-
Arkivoc. Mild alkaline hydrolysis of hindered esters in non-aqueous solution. [Link]
-
YouTube. Hydrolysis of esters - Mechanisms. (2021-12-28). [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Purification of 1-(Benzenesulfonyl)cyclohexane-1-carboxylic acid
Welcome to the technical support center for the synthesis and purification of 1-(Benzenesulfonyl)cyclohexane-1-carboxylic acid. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and provide in-depth, field-proven solutions to ensure the successful purification of this compound. Our approach is rooted in explaining the why behind each step, ensuring both technical accuracy and practical success.
Section 1: Understanding the Chemistry & Potential Impurities
Before delving into purification protocols, it's crucial to understand the synthesis of 1-(Benzenesulfonyl)cyclohexane-1-carboxylic acid and the likely impurities that can arise. A common synthetic route involves the reaction of a cyclohexanecarboxylic acid derivative with benzenesulfonyl chloride.
Diagram: Synthetic Pathway and Potential Impurity Formation
Caption: Workflow for acid-base extraction.
Q3: After acid-base extraction, my product is still not pure. What's the next step?
A3: If impurities with similar acidic properties are present (e.g., benzenesulfonic acid), recrystallization is the next logical step. The key is selecting an appropriate solvent system.
Protocol: Recrystallization
-
Solvent Selection: The ideal solvent will dissolve the compound when hot but not when cold. For 1-(Benzenesulfonyl)cyclohexane-1-carboxylic acid, consider solvent systems like:
-
Ethanol/Water
-
Toluene
-
Ethyl Acetate/Hexane
-
-
Dissolution: In an Erlenmeyer flask, add a minimal amount of the hot solvent to your crude product until it just dissolves.
-
Hot Filtration (if necessary): If there are insoluble impurities, quickly filter the hot solution through a pre-warmed funnel.
-
Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry.
Data Table: Recrystallization Solvent Screening
| Solvent System | Observation |
| Ethanol/Water | Good crystal formation upon cooling. |
| Toluene | Soluble when hot, precipitates well when cold. |
| Ethyl Acetate/Hexane | Effective for inducing crystallization. |
Q4: I'm dealing with very similar impurities that co-crystallize with my product. Is there a more powerful purification technique?
A4: For challenging separations, column chromatography is a highly effective method. [1][2]Given the acidic nature of the target compound and potential impurities, a reversed-phase approach is often successful. [3]
Protocol: Reversed-Phase Flash Column Chromatography
-
Stationary Phase: C18-functionalized silica gel.
-
Mobile Phase: A gradient of water (often with a small amount of an acid like formic acid or TFA to suppress ionization) and an organic solvent like acetonitrile or methanol. [3]3. Sample Preparation: Dissolve the crude product in a minimal amount of the mobile phase.
-
Elution: Start with a high percentage of the aqueous phase and gradually increase the organic solvent concentration. The more polar compounds (like benzenesulfonic acid) will elute first, followed by your less polar target compound.
-
Fraction Collection & Analysis: Collect fractions and analyze them by TLC or HPLC to identify those containing the pure product.
Diagram: Column Chromatography Logic
Caption: Separation principle in column chromatography.
Section 3: Purity Assessment
After purification, it is essential to confirm the purity and identity of your 1-(Benzenesulfonyl)cyclohexane-1-carboxylic acid.
Q5: How can I confirm the purity and identity of my final product?
A5: A combination of spectroscopic and physical methods should be used:
-
Melting Point: A sharp melting point close to the literature value indicates high purity.
-
NMR Spectroscopy (¹H and ¹³C): This will confirm the structure of the compound. Key expected signals for 1-(Benzenesulfonyl)cyclohexane-1-carboxylic acid would include aromatic protons from the benzenesulfonyl group and aliphatic protons from the cyclohexane ring. [4]* FTIR Spectroscopy: Look for characteristic peaks for the sulfonyl group (S=O stretch) and the carboxylic acid group (C=O and O-H stretch). [5]* Mass Spectrometry: To confirm the molecular weight. [4]
References
-
Acid-Base Extraction. (2022). Chemistry LibreTexts. [Link]
-
Acid-Base Extraction. Wikipedia. [Link]
-
Benzenesulfonic Acids and Their Derivatives. Scribd. [Link]
-
Carboxyl Derivatives. (2023). Chemistry LibreTexts. [Link]
-
General procedures for the purification of Carboxylic acids. LookChem. [Link]
-
Purifying ionic compounds by flash column chromatography. (2023). Biotage. [Link]
-
Purification of Organic Compounds by Flash Column Chromatography. JoVE. [Link]
-
Supporting information - The Royal Society of Chemistry. The Royal Society of Chemistry. [Link]
-
Useful Spectroscopic Data. University of Colorado Boulder. [Link]
Sources
Technical Support Center: Navigating the Reactivity of Benzenesulfonyl Chloride with Common Laboratory Solvents
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth technical information, troubleshooting advice, and frequently asked questions (FAQs) regarding the side reactions and stability of benzenesulfonyl chloride in various laboratory solvents. Our goal is to empower you with the knowledge to anticipate and mitigate potential issues in your experiments, ensuring the integrity and success of your synthetic work.
Introduction: The Double-Edged Sword of Reactivity
Benzenesulfonyl chloride (BsCl) is a cornerstone reagent in organic synthesis, primarily utilized for the formation of sulfonamides and sulfonate esters.[1] Its utility stems from the high electrophilicity of the sulfonyl sulfur, making it highly susceptible to nucleophilic attack. However, this same reactivity can be a double-edged sword, leading to undesired side reactions with solvent molecules that can complicate reaction workups, reduce yields, and introduce impurities. Understanding these potential pitfalls is paramount for robust and reproducible synthetic chemistry.
Frequently Asked Questions (FAQs)
Protic Solvents
Q1: I am running a reaction with benzenesulfonyl chloride in an alcohol solvent (e.g., methanol, ethanol) and notice a significant decrease in my starting material and the formation of a new, less polar byproduct. What is happening?
A1: You are likely observing alcoholysis, a common side reaction with protic solvents. The lone pair of electrons on the alcohol's oxygen atom acts as a nucleophile, attacking the electrophilic sulfur of the benzenesulfonyl chloride. This results in the formation of the corresponding benzenesulfonate ester and hydrochloric acid (HCl).[1] The reaction is analogous to hydrolysis but with an alcohol instead of water.
Mechanism of Alcoholysis:
The reaction proceeds via a nucleophilic acyl substitution-type mechanism. The alcohol attacks the sulfonyl group, leading to a tetrahedral intermediate which then collapses, expelling the chloride leaving group.
Q2: How can I minimize alcoholysis when my substrate requires an alcohol as a solvent?
A2: Minimizing alcoholysis requires careful control of reaction conditions:
-
Temperature: Perform the reaction at the lowest possible temperature that still allows for a reasonable rate of your desired reaction. The rate of alcoholysis is temperature-dependent.
-
Reaction Time: Monitor your reaction closely (e.g., by TLC or LC-MS) and quench it as soon as the starting material is consumed to prevent prolonged exposure of the benzenesulfonyl chloride to the alcohol.
-
Stoichiometry: Use a minimal excess of benzenesulfonyl chloride.
-
Alternative Solvents: If feasible, consider using a co-solvent system with a less nucleophilic aprotic solvent to reduce the concentration of the alcohol.
Q3: My reaction is performed in an aqueous medium, and I'm getting low yields of my desired sulfonamide. What is the likely culprit?
A3: The primary side reaction in aqueous media is hydrolysis.[2] Water is a nucleophile, albeit a weaker one than amines, and will react with benzenesulfonyl chloride to form benzenesulfonic acid.[3] This process consumes your reagent and can significantly lower the yield of your desired product. The rate of hydrolysis is slow in cold water but increases with heat and is accelerated in the presence of a base.[2]
Aprotic Solvents
Q4: I have heard that benzenesulfonyl chloride can react violently with some aprotic solvents. Which ones should I be concerned about?
A4: Yes, extreme caution is advised when using dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF). Reactions with these solvents can be highly exothermic and potentially explosive. It is also reported that benzenesulfonyl chloride may react vigorously or explosively if mixed with diisopropyl ether or other ethers in the presence of trace amounts of metal salts.[2]
Q5: What is the nature of the reaction between benzenesulfonyl chloride and DMF?
A5: Benzenesulfonyl chloride can react with DMF to form a Vilsmeier-Haack type reagent, an electrophilic iminium salt.[4] This intermediate is highly reactive and can lead to a variety of side products, including formylation of nucleophilic substrates in your reaction mixture. The formation of this adduct can be rapid and exothermic.
Q6: Are common non-polar aprotic solvents like tetrahydrofuran (THF), diethyl ether, and dichloromethane (DCM) generally safe to use with benzenesulfonyl chloride?
A6: Generally, these solvents are considered compatible and are frequently used for reactions involving benzenesulfonyl chloride.[5] They are poor nucleophiles and do not readily react with the sulfonyl chloride under normal conditions. However, it is crucial to use anhydrous grades of these solvents, as residual moisture can lead to hydrolysis.[6] As mentioned previously, be aware of the potential for vigorous reactions with ethers in the presence of metal salts.[2]
Q7: I am using acetonitrile as a solvent and observing some decomposition of my benzenesulfonyl chloride over time. Is this expected?
A7: While acetonitrile is a polar aprotic solvent and is often used in reactions with sulfonyl chlorides, it is not completely inert. Over extended periods or at elevated temperatures, some slow decomposition or reaction may occur, though it is generally more stable than in protic or more reactive aprotic solvents like DMSO or DMF. For sensitive reactions requiring long reaction times, it is advisable to monitor the stability of benzenesulfonyl chloride in acetonitrile.
Troubleshooting Guide
Issue 1: Low Yield of Sulfonamide Product
| Potential Cause | Explanation | Recommended Solution |
| Hydrolysis of Benzenesulfonyl Chloride | The presence of water in the reaction medium (from solvents, reagents, or glassware) leads to the formation of unreactive benzenesulfonic acid.[6] | Ensure all glassware is oven-dried. Use anhydrous solvents and reagents. Run the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Alcoholysis of Benzenesulfonyl Chloride | If an alcohol is used as a solvent, it can compete with the amine nucleophile, forming a sulfonate ester byproduct.[7] | Run the reaction at a lower temperature. Minimize reaction time. Use a non-alcoholic solvent if possible. |
| Inappropriate Base | A nucleophilic base can react with benzenesulfonyl chloride. An insufficient amount of base will not effectively neutralize the HCl byproduct, which can protonate the amine, reducing its nucleophilicity. | Use a non-nucleophilic base such as pyridine or triethylamine. Ensure at least one equivalent of base is used to scavenge the generated HCl. |
Issue 2: Presence of an Oily Residue After Aqueous Workup
| Potential Cause | Explanation | Recommended Solution |
| Unreacted Benzenesulfonyl Chloride | Benzenesulfonyl chloride is a viscous oil that is insoluble in cold water and hydrolyzes slowly, leading to its persistence through a standard aqueous workup.[8] | Quench the reaction: Before workup, add a nucleophilic amine (e.g., aqueous ammonia) to react with the excess benzenesulfonyl chloride, forming a water-soluble sulfonamide. Alternatively, for base-stable products, add aqueous NaOH to hydrolyze it to the water-soluble sodium benzenesulfonate.[8] |
Issue 3: Unexpected Byproducts
| Potential Cause | Explanation | Recommended Solution |
| Reaction with Solvent | Use of reactive solvents like DMF or DMSO can lead to the formation of solvent adducts or side reactions with your substrate. | Choose a less reactive, anhydrous aprotic solvent such as dichloromethane, diethyl ether, or tetrahydrofuran. |
| Di-sulfonylation of Primary Amines | Primary amines can sometimes undergo a second sulfonylation on the nitrogen, especially if a strong, non-hindered base is used. | Use a sterically hindered base. Carefully control the stoichiometry of benzenesulfonyl chloride. |
Quantitative Data: Solvent Compatibility and Reactivity
The following table summarizes the general compatibility and reactivity of benzenesulfonyl chloride with various common laboratory solvents.
| Solvent Class | Solvent Examples | Compatibility/Reactivity | Primary Side Reaction | Notes |
| Protic | Water, Methanol, Ethanol | Reactive | Hydrolysis/Alcoholysis | Reaction rate increases with temperature and basicity.[2][9] |
| Aprotic Polar | DMSO, DMF | Highly Reactive/Incompatible | Formation of reactive adducts, potential for thermal runaway. | Avoid use unless part of a specific, well-understood protocol. |
| Acetonitrile | Generally Compatible | Slow decomposition over time or at elevated temperatures. | Monitor for stability in long-duration reactions. | |
| Aprotic Non-Polar (Ethers) | Diethyl ether, THF, Dioxane | Generally Compatible (with caution) | Generally stable, but can react vigorously in the presence of metal salts.[2] | Use anhydrous grade. Avoid metal salt contaminants. |
| Aprotic Non-Polar (Hydrocarbons) | Toluene, Hexanes | Compatible | Minimal reactivity. | Good choice for inert reaction media. |
| Chlorinated | Dichloromethane, Chloroform | Compatible | Minimal reactivity. | Ensure solvent is free of acidic impurities. |
Experimental Protocols
Protocol 1: General Procedure for Quenching Excess Benzenesulfonyl Chloride
This protocol describes the safe and effective removal of unreacted benzenesulfonyl chloride from a reaction mixture.
Materials:
-
Reaction mixture containing excess benzenesulfonyl chloride.
-
Ice bath.
-
Quenching solution (Choose one):
-
1 M aqueous Sodium Hydroxide (NaOH)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃)
-
10% aqueous Ammonia (NH₃)
-
-
Separatory funnel.
-
Appropriate organic extraction solvent (e.g., ethyl acetate, dichloromethane).
Procedure:
-
Cool the Reaction Mixture: After your reaction is complete, cool the reaction vessel to 0-5 °C using an ice bath. This is crucial to control any exotherm during the quenching process.[8]
-
Slow Addition of Quenching Solution: While stirring vigorously, slowly add the chosen quenching solution dropwise to the reaction mixture.[8]
-
Monitor Temperature: Carefully monitor the internal temperature of the reaction. If a significant exotherm is observed, slow down the rate of addition.
-
Monitor Consumption: The consumption of benzenesulfonyl chloride can be monitored by Thin Layer Chromatography (TLC). Continue adding the quenching solution until the benzenesulfonyl chloride spot is no longer visible on the TLC plate.
-
Extraction: Transfer the quenched reaction mixture to a separatory funnel. Add water and an appropriate organic solvent for extraction. Separate the layers.
-
Washing: Wash the organic layer sequentially with water, a dilute acid (if an amine base was used), a dilute base (to remove any benzenesulfonic acid), and finally with brine.
-
Drying and Concentration: Dry the organic layer over a suitable drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
Visualizing Reaction Mechanisms and Workflows
Diagram 1: General Solvolysis of Benzenesulfonyl Chloride
Caption: Mechanism of solvolysis of benzenesulfonyl chloride with protic solvents.
Diagram 2: Troubleshooting Low Sulfonamide Yield
Caption: A workflow for troubleshooting low yields in sulfonamide synthesis.
References
-
Organic Syntheses. Benzenesulfonyl chloride. Available from: [Link]
- Google Patents. Process for the preparation of benzenesulphonyl chloride.
-
RSC Publishing. Green Chemistry. Available from: [Link]
-
Wikipedia. Benzenesulfonyl chloride. Available from: [Link]
-
Columbia University. Synthesis of sulfonyl chloride substrate precursors. Available from: [Link]
-
PubChem. Benzenesulfonyl chloride. Available from: [Link]
-
PubMed Central. Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides: Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups and Its Origin. Available from: [Link]
-
ResearchGate. Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. Available from: [Link]
-
ResearchGate. Observed rate constants for alcoholysis of arenesulfonyl chlorides at 313K. Available from: [Link]
-
National Institutes of Health. Correlation of the Rates of Solvolysis of Two Arenesulfonyl Chlorides and of trans-β-Styrenesulfonyl Chloride – Precursors in the Development of New Pharmaceuticals. Available from: [Link]
-
Journal of the American Chemical Society. Unusual Stability of Acetonitrile-Based Superconcentrated Electrolytes for Fast-Charging Lithium-Ion Batteries. Available from: [Link]
-
NROChemistry. Vilsmeier-Haack Reaction. Available from: [Link]
-
National Council of Educational Research and Training. Organic Chemistry – Specific Name Reactions. Available from: [Link]
-
UNI ScholarWorks. Reaction Kinetics of the Alcoholysis of Substituted Benzoyl Chlorides. Available from: [Link]
-
Royal Society of Chemistry. Synthesis of Sulfonamides. Available from: [Link]
-
Solubility of Things. Benzenesulfonyl chloride. Available from: [Link]
-
ResearchGate. Correlation of the Rates of Solvolysis of Two Arenesulfonyl Chlorides and of trans-β-Styrenesulfonyl Chloride — Precursors in the Development of New Pharmaceuticals. Available from: [Link]
-
The Royal Society of Chemistry. Contents. Available from: [Link]
-
Chemistry Stack Exchange. What is the mechanism of chlorosulfonation of benzene?. Available from: [Link]
- Google Patents. Method and technology for preparing p-substituted alkyl benzene sulfonyl chloride.
-
Canadian Science Publishing. Sulfonyl Chloride Kinetics. Part 11. Solvolysis of a Series of Benzenesulfonyl Chlorides. Available from: [Link]
-
Wikipedia. Vilsmeier reagent. Available from: [Link]
-
ResearchGate. Electrochemical Synthesis of Sulfonamide Derivatives: Electrosynthesis Conditions and Reaction Pathways. Available from: [Link]
-
J-STAGE. THE VILSMEIER-HAACK REACTION ON METHYL HOMOLOGUES OF N-BENZYLTETRAHYDROCARBAZOLE (SYNTHETIC STUDIES ON INDOLES 521). Available from: [Link]
-
National Institutes of Health. One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Available from: [Link]
-
Name-Reaction.com. Vilsmeier-Haack reaction. Available from: [Link]
Sources
- 1. Benzenesulfonyl chloride - Wikipedia [en.wikipedia.org]
- 2. Benzenesulfonyl chloride | C6H5ClO2S | CID 7369 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. name-reaction.com [name-reaction.com]
- 5. solubilityofthings.com [solubilityofthings.com]
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- 9. Correlation of the Rates of Solvolysis of Two Arenesulfonyl Chlorides and of trans-β-Styrenesulfonyl Chloride – Precursors in the Development of New Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Byproduct Formation in Sulfonation Reactions
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for sulfonation reactions. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their sulfonation experiments. By understanding the mechanistic principles behind byproduct formation, you can strategically control reaction conditions to achieve higher yields and purity.
Frequently Asked Questions (FAQs)
This section addresses fundamental questions about the common challenges encountered during sulfonation.
Q1: What are the most common byproducts in aromatic sulfonation and why do they form?
A: The primary byproducts in aromatic sulfonation are sulfones, polysulfonated products, and colored impurities.
-
Sulfones (Ar-SO₂-Ar'): These are the most common and often most challenging byproducts. They form when the initially produced sulfonic acid (or a related intermediate like a pyrosulfonic acid) acts as an electrophile and reacts with another molecule of the starting aromatic compound.[1] This secondary reaction is generally favored at higher temperatures and with highly reactive sulfonating agents.
-
Polysulfonated Products: The introduction of a second or third sulfonic acid group onto the aromatic ring can occur, especially under harsh conditions (high temperature, high concentration of a strong sulfonating agent). The first sulfonic acid group is deactivating, so forcing a second one on requires more aggressive conditions, which can also lead to other side reactions.
-
Colored Impurities: Dark coloration or charring often indicates thermal decomposition or oxidation of the organic material. This is a sign that the reaction temperature is too high or that the sulfonating agent is too aggressive for the substrate.[2]
-
Isomeric Byproducts: Depending on the starting material, a mixture of ortho, meta, and para isomers can be formed. The ratio is influenced by steric hindrance and the electronic effects of existing substituents, as well as reaction temperature. For example, in the sulfonation of phenol, low temperatures favor the formation of the ortho-isomer, while higher temperatures yield the more thermodynamically stable para-isomer.[3]
Q2: How does the choice of sulfonating agent impact byproduct formation?
A: The choice of sulfonating agent is critical as its reactivity directly influences the reaction profile.
Sulfur trioxide (SO₃) is the ultimate electrophile in most sulfonations.[4] Different reagents deliver SO₃ with varying levels of activity.
| Sulfonating Agent | Reactivity & Characteristics | Impact on Byproducts |
| Fuming Sulfuric Acid (Oleum) | Very high. A solution of SO₃ in H₂SO₄.[4] | High reactivity can easily lead to polysulfonation and sulfone formation if not controlled. |
| Concentrated H₂SO₄ | Moderate. Contains small equilibrium amounts of SO₃.[4] | Slower reaction, often requiring heat, which can increase sulfone formation. The water produced during the reaction dilutes the acid, making the reaction reversible and potentially incomplete.[5] |
| Sulfur Trioxide (SO₃) Gas | Extremely high. Often diluted with dry air or nitrogen.[2] | Very rapid and efficient, but requires precise control of stoichiometry and temperature to prevent side reactions and charring.[2][6] |
| Chlorosulfuric Acid (HSO₃Cl) | High. Reacts to form the sulfonic acid and HCl gas.[5] | Effective and generally produces clean reactions at lower temperatures, minimizing thermal byproducts. The removal of HCl gas helps drive the reaction to completion.[2] |
| Sulfamic Acid (H₂NSO₃H) | Mild. Used for specific, sensitive substrates. | A much milder agent, suitable for compounds prone to decomposition. The reaction is typically slower and requires heating.[2] |
A key strategy is to moderate the reactivity of SO₃ by using it in a complexed or diluted form to match the reactivity of the substrate.[2]
Caption: Decision tree for selecting a sulfonating agent.
Q3: What is desulfonation, and how can it be controlled?
A: Sulfonation is a reversible reaction.[5][7] Desulfonation is the removal of the sulfonic acid group, reverting to the starting aromatic compound. This reverse reaction is favored by the presence of water and high temperatures, typically using dilute aqueous acid.[7][8]
While sometimes undesirable, the reversibility of sulfonation is a powerful synthetic tool. The sulfonic acid group can be used as a "blocking group" to direct other electrophiles to a specific position and then be removed later under desulfonating conditions.[7][9]
To minimize unwanted desulfonation:
-
Use a concentrated or fuming sulfonating agent to consume the water that is produced.[5][10]
-
Employ dehydrating agents like thionyl chloride (SOCl₂) to remove water as it forms.[5]
-
Avoid excessive reaction times and temperatures, especially in the presence of water.
Troubleshooting Guide
This guide provides a systematic approach to diagnosing and solving common issues in sulfonation reactions.
Problem 1: High Levels of Sulfone Byproduct
-
Primary Cause: The reaction temperature is too high, or the local concentration of the sulfonating agent is excessive. The formation of pyrosulfonic acids, which are key precursors to sulfones, is promoted under these conditions.[1]
-
Investigative Questions:
-
Was there a noticeable exotherm? Was it controlled?
-
Is the sulfonating agent being added too quickly?
-
Is the stirring efficient enough to prevent localized "hot spots"?
-
-
Solutions & Strategies:
-
Lower the Reaction Temperature: Conduct the reaction at the lowest temperature that allows for a reasonable reaction rate. For highly reactive systems like air/SO₃, maintaining the temperature around 25°C is crucial.[2]
-
Control Reagent Addition: Add the sulfonating agent slowly and sub-surface with vigorous stirring to ensure rapid dispersion and heat dissipation.
-
Use an Inhibitor: In some processes, inorganic sulfites such as sodium sulfite have been shown to effectively inhibit sulfone formation.[11]
-
Change the Solvent/Additive: Carboxylic acids can react with pyrosulfonic acid intermediates to form benzenesulfonic acid and an acylsulfuric acid, thereby preventing the pyrosulfonic acid from reacting with another aromatic ring to form a sulfone.[1]
-
Problem 2: Product is Darkly Colored or Charred
-
Primary Cause: The reaction conditions are too harsh for the substrate, leading to oxidative side reactions or thermal decomposition.
-
Investigative Questions:
-
Is the sulfonating agent too reactive for the substrate? (e.g., using oleum on a highly activated ring).
-
Is the reaction temperature exceeding the stability limit of the product or starting material?
-
-
Solutions & Strategies:
-
Select a Milder Sulfonating Agent: Switch from oleum or pure SO₃ to concentrated H₂SO₄ or chlorosulfuric acid.[2]
-
Reduce Reaction Temperature: Ensure the reaction is adequately cooled. For exothermic reactions, pre-cooling the reaction vessel before adding the sulfonating agent is recommended.
-
Ensure an Inert Atmosphere: For sensitive substrates, purging the reactor with nitrogen before starting can prevent oxidation.[2]
-
Problem 3: Significant Polysulfonation is Occurring
-
Primary Cause: The molar ratio of the sulfonating agent to the substrate is too high, or the reaction conditions are overly aggressive.
-
Investigative Questions:
-
Has the stoichiometry been carefully controlled?
-
Is the reaction time longer than necessary?
-
-
Solutions & Strategies:
-
Strict Stoichiometric Control: The molar ratio of SO₃ to the organic feedstock is the most critical variable.[2] It should be controlled to within 1-3% of the target, which is often a slight excess (e.g., 1.03:1 to 1.05:1) to ensure full conversion without promoting side reactions.[2][6]
-
Optimize Reaction Time: Monitor the reaction progress (e.g., by HPLC or NMR) and quench it as soon as the desired conversion of the starting material is achieved.
-
Lower the Temperature: Polysulfonation, like other side reactions, is exacerbated by higher temperatures.
-
Caption: A general workflow for optimizing sulfonation reactions.
Protocols and Methods
Protocol 1: General Procedure for Sulfonation of Toluene with Concentrated H₂SO₄
This protocol describes a standard laboratory-scale sulfonation.
-
Reactor Setup: Equip a round-bottom flask with a magnetic stirrer, a reflux condenser, and an addition funnel. Ensure the setup is in a well-ventilated fume hood.
-
Charge Reactor: Add 1 mole equivalent of toluene to the flask.
-
Reagent Addition: Slowly add 1.1 mole equivalents of concentrated (98%) sulfuric acid via the addition funnel over 30-60 minutes with vigorous stirring. Control the addition rate to keep the temperature below 50-60°C. An ice bath may be necessary.
-
Reaction: After the addition is complete, heat the mixture to 100°C and maintain for 2-3 hours. The reaction progress can be monitored by taking small aliquots and analyzing via HPLC.
-
Work-up: Cool the reaction mixture to room temperature. Carefully and slowly pour the mixture into a beaker of ice water. The product, p-toluenesulfonic acid, will often crystallize upon cooling.
-
Isolation: Isolate the solid product by filtration, wash with cold water to remove residual sulfuric acid, and dry. The isomer ratio can be determined by NMR analysis of the crude product.[12]
Protocol 2: Quantification of Sulfone Byproduct by Solvent Extraction
This method is used to determine the amount of sulfone in a sulfonic acid product.[11]
-
Sample Preparation: Dissolve a known weight (e.g., 50 grams) of the crude sulfonic acid product in 200 mL of deionized water.
-
Neutralization: Neutralize the solution to a pH of 8 using a 50% sodium hydroxide solution. This converts the water-soluble sulfonic acid to its salt, while the non-polar sulfone remains in its neutral form.
-
Extraction: Transfer the neutralized solution to a separatory funnel and extract it three times with 100 mL portions of diethyl ether. The sulfone byproduct will partition into the ether layer.
-
Washing: Combine the ether extracts and wash them with 50 mL of cool deionized water to remove any dissolved salts.
-
Quantification: Transfer the washed ether layer to a pre-weighed (tared) flask. Evaporate the ether using a rotary evaporator.
-
Drying and Weighing: Dry the flask containing the residue (the sulfone) in an oven at a temperature above the boiling point of water (e.g., 110°C) until a constant weight is achieved. The final weight of the residue corresponds to the amount of sulfone in the original sample.
References
-
The Chemithon Corporation. (1997). Sulfonation and Sulfation Processes. [Link]
-
Ashenhurst, J. (2018). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Master Organic Chemistry. [Link]
-
LibreTexts Chemistry. (2020). 4.9: Halogenation, Sulfonation, and Nitration of Aromatic Compounds. [Link]
-
Evans, M. (2023). Sulfonation of Aromatic Compounds. YouTube. [Link]
-
Clark, J. (2000). The Sulphonation of Benzene. Chemguide. [Link]
-
The Organic Chemistry Tutor. (2018). Sulfonation of Benzene & Desulfonation Reaction Mechanism. YouTube. [Link]
- Slagan, P. M. (1974). Method of inhibiting sulfone formation in sulfonations. U.S. Patent No. 3,789,067.
-
Wikipedia. (n.d.). Aromatic sulfonation. [Link]
-
Leah4sci. (2014). Aromatic Sulfonation Mechanism - EAS vid 5. YouTube. [Link]
-
Vedantu. (n.d.). Sulfonation: Reaction, Mechanism, Uses & Examples Explained. [Link]
-
Chemistry Steps. (n.d.). Sulfonation of Benzene. [Link]
-
Chen, G., et al. (2012). A simple and efficient synthesis protocol for sulfonation of nitrobenzene under solvent-free conditions via a microreactor. Green Chemistry, 14(5), 1353-1357. [Link]
-
Prinsen, P., & Cerfontain, H. (1969). Kinetics of the desulfonation of benzenesulfonic acid and the toluenesulfonic acids in aqueous sulfuric acid. Recueil des Travaux Chimiques des Pays-Bas, 88(8), 833-842. [Link]
-
Riu, A., et al. (2001). Analysis of sulfonated compounds by reversed-phase ion-pair chromatography—Mass spectrometry with on-line removal of non-volatile tetrabutyl ammonium ion-pairing agents. Journal of Chromatography A, 909(1), 1-10. [Link]
-
Rueggeberg, W. H. C., Sauls, T. W., & Norwood, S. L. (1955). ON THE MECHANISM OF SULFONATION OF THE AROMATIC NUCLEUS AND SULFONE FORMATION. The Journal of Organic Chemistry, 20(4), 455-456. [Link]
-
ASIA Chemical. (2025). Optimization Strategies For Sulfonation Processes To Enhance Production Efficiency. [Link]
-
Kalpakci, B., & Magid, L. J. (1982). Kinetic Study of Desulfonation of Disulfonated Alkyl Diphenyloxide Surfactants. Society of Petroleum Engineers Journal, 22(06), 803-808. [Link]
-
Organic Chemistry Portal. (n.d.). Alkyl sulfone synthesis by C-S coupling reactions. [Link]
-
Abas, N. A., et al. (2023). The correlation of sulfonation reaction kinetics with the degree of sulfonation (DS) and its effects on microstructure and morphology of electrospun fibers for the membrane of fuel cells. RSC Advances, 13(4), 2605-2615. [Link]
-
E. E. Gilbert. (2018). Aromatic Sulphonation and Related Reactions. ResearchGate. [Link]
-
OpenOChem Learn. (n.d.). EAS-Sulfonation. [Link]
-
U. Onken, et al. (2016). Sulfonation chemistry - more sustainable approaches. ResearchGate. [Link]
- Wasserscheid, P., & Jess, A. (2003). Aromatic sulfonation reactions. European Patent No. EP1324982B1.
Sources
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- 3. Sulfonation: Reaction, Mechanism, Uses & Examples Explained [vedantu.com]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. Aromatic sulfonation - Wikipedia [en.wikipedia.org]
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- 8. EAS-Sulfonation | OpenOChem Learn [learn.openochem.org]
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- 12. EP1324982B1 - Aromatic sulfonation reactions - Google Patents [patents.google.com]
Technical Support Center: Strategies to Improve the Yield of α-Sulfonylated Carboxylic Acids
Welcome to the technical support center for the synthesis of α-sulfonylated carboxylic acids. This guide is designed for researchers, chemists, and drug development professionals who are looking to optimize this challenging but valuable transformation. Here, we move beyond simple protocols to explain the underlying chemical principles, helping you troubleshoot and rationalize your experimental design for improved yields and purity.
Introduction: The Core Challenge
The direct formation of a C-S bond at the α-position of a carboxylic acid is a non-trivial synthetic step. Understanding the inherent chemical hurdles is the first step toward developing a successful strategy.
Frequently Asked Questions (FAQs)
Q1: Why is the direct α-sulfonylation of a carboxylic acid so difficult?
A1: The primary challenge lies in the vast difference in acidity between the carboxylic acid proton (pKa ≈ 4-5) and the α-proton (pKa ≈ 25 for a simple alkanoic acid).
-
Initial Deprotonation: Any standard base will first deprotonate the highly acidic carboxylic acid proton to form a carboxylate. This carboxylate is electron-rich and deactivates the α-position, making the α-protons even less acidic and harder to remove.
-
Dianion Formation: To deprotonate the α-carbon, a very strong, non-nucleophilic base (typically two or more equivalents) is required to overcome this deactivation and form a dianion. This intermediate is highly reactive and can be difficult to control, often leading to side reactions and low yields.
-
Nucleophilicity Issues: Once formed, the carboxylate anion can repel incoming nucleophiles, making subsequent reactions at the carbonyl carbon difficult.[1]
Q2: I've seen many recent papers on "decarboxylative sulfonylation." Is this the same as α-sulfonylation?
A2: No, and this is a critical distinction.
-
α-Sulfonylation installs a sulfonyl group on the carbon adjacent to the carboxylic acid, preserving the carboxyl group. The product is an α-sulfonylated carboxylic acid: R-CH(SO₂R')-COOH .
-
Decarboxylative Sulfonylation uses the carboxylic acid as a precursor to a carbon radical, losing the carboxyl group (as CO₂) in the process. The sulfonyl group is then attached where the carboxyl group used to be. The product is a simple sulfone: R-SO₂R' .[2][3]
While decarboxylative methods are powerful for synthesizing sulfones, they do not yield the target molecule discussed in this guide.
Recommended Strategy: The "Protect-Sulfonylate-Deprotect" Pathway
Given the difficulties of the direct dianion approach, the most reliable and highest-yielding strategy involves temporarily converting the carboxylic acid into an ester. This three-step sequence simplifies the crucial C-S bond-forming reaction.
Sources
Validation & Comparative
A Comparative Guide to HPLC Purity Analysis of 1-(Benzenesulfonyl)cyclohexane-1-carboxylic Acid
In the landscape of pharmaceutical development and chemical synthesis, ensuring the purity of active pharmaceutical ingredients (APIs) and key intermediates is paramount. This guide provides an in-depth technical comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity assessment of 1-(Benzenesulfonyl)cyclohexane-1-carboxylic acid, a compound of interest in medicinal chemistry. We will explore a primary reversed-phase HPLC (RP-HPLC) method, discuss the scientific rationale behind its parameters, and compare it with alternative chromatographic techniques, supported by experimental data and established principles.
The Analytical Challenge: Structural Considerations
1-(Benzenesulfonyl)cyclohexane-1-carboxylic acid possesses a unique combination of functional groups that present a distinct challenge for chromatographic separation. The molecule contains a bulky, non-polar cyclohexyl and phenyl rings, a polar sulfonyl group, and an ionizable carboxylic acid moiety. This amphiphilic nature can lead to poor peak shape, insufficient retention on traditional C18 columns, and difficulty in resolving structurally similar impurities. Potential process-related impurities could include starting materials like cyclohexane-1-carboxylic acid and benzenesulfonyl chloride, by-products from incomplete reactions, or degradation products.
Primary Recommended Method: Reversed-Phase HPLC with pH-Controlled Mobile Phase
A robust and reliable method for the purity analysis of 1-(Benzenesulfonyl)cyclohexane-1-carboxylic acid is a reversed-phase HPLC method with a carefully controlled mobile phase pH. The principle behind this approach is to suppress the ionization of the carboxylic acid group, thereby increasing its hydrophobicity and promoting better retention and peak shape on a non-polar stationary phase.
Experimental Protocol: RP-HPLC
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Phosphoric Acid in Water (v/v)
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-5 min: 30% B
-
5-20 min: 30% to 70% B
-
20-25 min: 70% B
-
25-26 min: 70% to 30% B
-
26-30 min: 30% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 220 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the sample in a 50:50 mixture of Mobile Phase A and Mobile Phase B to a final concentration of 1 mg/mL.
Causality Behind Experimental Choices:
-
C18 Column: The choice of a C18 stationary phase provides a non-polar environment for the separation based on hydrophobicity. The long alkyl chains interact effectively with the non-polar regions of the analyte.
-
pH-Controlled Mobile Phase: The addition of 0.1% phosphoric acid to the aqueous mobile phase lowers the pH to approximately 2.1. Given that the pKa of a typical carboxylic acid is around 4-5, this low pH ensures that the carboxylic acid group of the analyte is protonated (in its non-ionized form).[1] This significantly increases its retention on the C18 column and prevents peak tailing, a common issue with acidic compounds under neutral pH conditions.[1]
-
Acetonitrile as Organic Modifier: Acetonitrile is chosen for its low viscosity, which allows for lower backpressure, and its UV transparency at low wavelengths.
-
Gradient Elution: A gradient elution is employed to ensure that both more polar potential impurities (eluting early) and less polar impurities (eluting later) are effectively separated and eluted within a reasonable timeframe.
-
UV Detection at 220 nm: The benzenesulfonyl moiety contains a phenyl ring, which provides strong UV absorbance. 220 nm is a common wavelength for the detection of aromatic compounds, offering good sensitivity.
Workflow for RP-HPLC Purity Assessment
Caption: Workflow for the purity assessment of 1-(Benzenesulfonyl)cyclohexane-1-carboxylic acid by RP-HPLC.
Comparative Analysis of Alternative Methods
While the primary RP-HPLC method is robust, certain situations may call for alternative or complementary techniques. The choice of method often depends on the specific impurities that need to be resolved and the available instrumentation.
| Method | Principle | Advantages | Disadvantages | Ideal For |
| RP-HPLC (pH Controlled) | Separation based on hydrophobicity with suppressed ionization of the acidic analyte. | Robust, reproducible, good peak shape for acidic compounds, widely available instrumentation. | May not be suitable for very polar impurities, requires acidic mobile phase which can be harsh on some columns. | Routine purity testing and quality control. |
| Hydrophilic Interaction Liquid Chromatography (HILIC) | Partitioning of polar analytes between a polar stationary phase and a less polar mobile phase.[2] | Excellent retention of very polar compounds that are not well-retained in reversed-phase.[3][4] | Can have longer equilibration times, mobile phase preparation can be more complex. | Analysis of highly polar starting materials or degradation products. |
| Ion-Pair Chromatography | An ion-pairing reagent is added to the mobile phase to form a neutral complex with the ionized analyte, which is then retained by a reversed-phase column.[5] | Can be used for acidic and basic compounds without extreme pH, offers alternative selectivity. | Can lead to long column equilibration times, ion-pairing reagents can be difficult to remove from the column and may suppress MS signals. | Resolving acidic impurities with similar hydrophobicity to the main compound. |
| Ultra-Performance Liquid Chromatography (UPLC) | Utilizes sub-2 µm particle size columns to achieve higher resolution, speed, and sensitivity compared to traditional HPLC. | Faster analysis times, improved resolution, and lower solvent consumption. | Requires specialized high-pressure instrumentation, more susceptible to clogging from dirty samples. | High-throughput screening and when high resolution of closely eluting impurities is required. |
In-Depth Look at an Alternative: HILIC
For the analysis of potentially highly polar impurities that may not be well-retained by the primary RP-HPLC method, HILIC offers a powerful alternative.
Experimental Protocol: HILIC
-
Column: Amide or Silica-based, 4.6 x 100 mm, 3 µm particle size
-
Mobile Phase A: 95% Acetonitrile, 5% Water, 10 mM Ammonium Formate, pH 3.0
-
Mobile Phase B: 50% Acetonitrile, 50% Water, 10 mM Ammonium Formate, pH 3.0
-
Gradient:
-
0-5 min: 100% A
-
5-15 min: 100% to 50% A
-
15-20 min: 50% A
-
20-21 min: 50% to 100% A
-
21-25 min: 100% A
-
-
Flow Rate: 0.8 mL/min
-
Column Temperature: 35 °C
-
Detection: UV at 220 nm and/or Mass Spectrometry (MS)
-
Injection Volume: 5 µL
-
Sample Preparation: Dissolve the sample in 90:10 Acetonitrile:Water to a final concentration of 1 mg/mL.
Logical Flow for Method Selection
Caption: Decision tree for selecting the appropriate HPLC method.
Trustworthiness Through Self-Validating Systems
To ensure the trustworthiness of any analytical method, a system of self-validation should be inherent in the experimental design. This includes:
-
System Suitability Tests: Before sample analysis, a series of injections of a standard solution should be performed to verify the performance of the chromatographic system. Key parameters to monitor include retention time repeatability, peak area precision, theoretical plates, and tailing factor.
-
Spiking Studies: To confirm the ability of the method to separate known impurities from the main peak, the sample should be spiked with small amounts of potential impurities. The resolution between the main peak and the spiked impurities should be greater than 1.5.
-
Forced Degradation Studies: The sample should be subjected to stress conditions (e.g., acid, base, heat, light, oxidation) to generate potential degradation products. The analytical method should be able to separate these degradation products from the parent compound, demonstrating its stability-indicating nature.
Conclusion
The purity assessment of 1-(Benzenesulfonyl)cyclohexane-1-carboxylic acid is effectively achieved using a well-designed reversed-phase HPLC method with a pH-controlled mobile phase. This method is robust, reproducible, and provides excellent peak shape for this acidic analyte. For the analysis of potentially very polar impurities, HILIC offers a powerful and orthogonal separation technique. The choice between these methods should be guided by a thorough understanding of the potential impurity profile of the sample. By incorporating system suitability tests, spiking studies, and forced degradation analysis, the chosen method can be validated to ensure the generation of reliable and trustworthy purity data, which is a critical aspect of drug development and quality control.[6][7]
References
- Fisher Scientific. (n.d.). HPLC for the Retention and Resolution of Very Polar Compounds.
- Ghugare, P. S., & Kumar, S. (2025, December 10). HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis.
- Waters. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques.
- Biotage. (2023, January 24). How does an acid pH affect reversed-phase chromatography separations?.
- LCGC International. (n.d.). HPLC Analysis of Very Polar Compounds in Bioanalysis.
- Agilent. (2013, June 20). Choosing HPLC Columns for Rapid Method Development.
- U.S. Food and Drug Administration. (2014, February 19). Analytical Procedures and Methods Validation for Drugs and Biologics.
Sources
A Comparative Study on the Reactivity of 1-(Benzenesulfonyl)cyclohexane-1-carboxylic Acid and Its Analogs
This guide provides a detailed comparative analysis of the reactivity of 1-(Benzenesulfonyl)cyclohexane-1-carboxylic acid and its structural analogs. Designed for researchers, scientists, and professionals in drug development, this document delves into the electronic and steric effects influencing key chemical transformations, including acidity, esterification, amide formation, and decarboxylation. By presenting a combination of theoretical principles and available experimental data, this guide aims to provide a comprehensive understanding of the structure-reactivity relationships within this class of compounds.
Introduction: The Influence of the α-Sulfonyl Group
1-(Benzenesulfonyl)cyclohexane-1-carboxylic acid is a fascinating molecule for reactivity studies due to the presence of a strong electron-withdrawing benzenesulfonyl group at the α-position to the carboxylic acid. This substitution pattern dramatically influences the electron density around the carboxyl group and the stability of potential reaction intermediates, leading to significant differences in reactivity compared to its unsubstituted analog, cyclohexane-1-carboxylic acid.
The sulfonyl group (-SO₂-) is one of the most powerful electron-withdrawing groups in organic chemistry. Its influence stems from both a strong inductive effect (-I) due to the high electronegativity of the oxygen and sulfur atoms, and a resonance effect (-M) where the sulfur atom can expand its octet to accommodate electron density. This potent electron-withdrawing nature is central to understanding the chemical behavior of α-sulfonyl carboxylic acids.
This guide will compare the reactivity of 1-(Benzenesulfonyl)cyclohexane-1-carboxylic acid with key analogs:
-
Cyclohexane-1-carboxylic acid: The unsubstituted parent compound, serving as a baseline for comparison.
-
1-(p-Toluenesulfonyl)cyclohexane-1-carboxylic acid: An analog with an electron-donating methyl group on the phenyl ring of the sulfonyl moiety, allowing for the evaluation of electronic effects transmitted through the sulfonyl group.
-
1-Benzoylcyclohexane-1-carboxylic acid: An analog where the sulfonyl group is replaced by a carbonyl group, providing insight into the comparative electron-withdrawing strengths of these two functional groups.
Acidity (pKa)
The acidity of a carboxylic acid is a direct measure of the stability of its conjugate base, the carboxylate anion. Electron-withdrawing groups stabilize the carboxylate anion by delocalizing the negative charge, thereby increasing the acidity (lowering the pKa).
The benzenesulfonyl group at the α-position is expected to significantly increase the acidity of 1-(Benzenesulfonyl)cyclohexane-1-carboxylic acid compared to cyclohexane-1-carboxylic acid. The strong inductive and resonance effects of the -SO₂- group effectively pull electron density away from the carboxylate, stabilizing the negative charge.
| Compound | Predicted pKa Range | Key Influencing Factors |
| Cyclohexane-1-carboxylic acid | ~4.9[1] | Alkyl group is weakly electron-donating. |
| 1-(Benzenesulfonyl)cyclohexane-1-carboxylic acid | Significantly lower than 4.9 | Strong -I and -M effects of the benzenesulfonyl group. |
| 1-(p-Toluenesulfonyl)cyclohexane-1-carboxylic acid | Slightly higher than the benzenesulfonyl analog | Electron-donating methyl group on the phenyl ring slightly reduces the electron-withdrawing ability of the sulfonyl group. |
| 1-Benzoylcyclohexane-1-carboxylic acid | Lower than 4.9, but likely higher than the sulfonyl analog | The carbonyl group is a strong electron-withdrawing group, but generally considered less so than a sulfonyl group. |
Experimental Protocol: Determination of pKa
The pKa of the carboxylic acids can be determined experimentally by potentiometric titration.
-
Preparation of the Analyte Solution: Accurately weigh approximately 10-20 mg of the carboxylic acid and dissolve it in a suitable solvent mixture (e.g., 50:50 water:methanol) to a final concentration of ~0.01 M.
-
Titration Setup: Use a calibrated pH meter with a glass electrode and a magnetic stirrer. Place the analyte solution in a beaker and begin stirring.
-
Titration: Titrate the solution with a standardized solution of a strong base (e.g., 0.01 M NaOH) in small, precise increments.
-
Data Collection: Record the pH of the solution after each addition of the titrant.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point.
Logical Relationship: Acidity and Structure
Caption: Relationship between substituent electron-withdrawing strength, carboxylate stability, and acidity (pKa).
Reactivity in Nucleophilic Acyl Substitution Reactions
Nucleophilic acyl substitution is a fundamental reaction of carboxylic acids and their derivatives. The reactivity in these reactions is governed by the electrophilicity of the carbonyl carbon and the ability of the leaving group to depart. For carboxylic acids, the hydroxyl group is a poor leaving group, and the reaction is typically acid-catalyzed.[2]
The strong electron-withdrawing sulfonyl group in 1-(benzenesulfonyl)cyclohexane-1-carboxylic acid is expected to significantly increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack compared to cyclohexane-1-carboxylic acid.
Fischer Esterification
The Fischer esterification is the acid-catalyzed reaction of a carboxylic acid with an alcohol to form an ester.[2][3] The reaction proceeds through a tetrahedral intermediate, and the rate-determining step is often the nucleophilic attack of the alcohol on the protonated carbonyl group.
Given the increased electrophilicity of the carbonyl carbon, 1-(Benzenesulfonyl)cyclohexane-1-carboxylic acid is predicted to undergo Fischer esterification at a faster rate than cyclohexane-1-carboxylic acid under identical conditions.
Comparative Reactivity (Predicted):
1-(Benzenesulfonyl)cyclohexane-1-carboxylic acid > 1-(p-Toluenesulfonyl)cyclohexane-1-carboxylic acid > 1-Benzoylcyclohexane-1-carboxylic acid > Cyclohexane-1-carboxylic acid
Experimental Protocol: Comparative Kinetic Study of Fischer Esterification
-
Reaction Setup: In separate reaction vessels, dissolve an equimolar amount of each carboxylic acid and a large excess of an alcohol (e.g., methanol) in an inert solvent (e.g., toluene). Add a catalytic amount of a strong acid (e.g., sulfuric acid).
-
Temperature Control: Maintain the reaction mixtures at a constant temperature (e.g., 60 °C) using a temperature-controlled bath.
-
Sampling: At regular time intervals, withdraw an aliquot from each reaction mixture.
-
Quenching and Analysis: Quench the reaction by adding a cold, saturated sodium bicarbonate solution. Extract the ester product with a suitable organic solvent (e.g., diethyl ether). Analyze the concentration of the ester formed using Gas Chromatography (GC) with an internal standard.
-
Data Analysis: Plot the concentration of the ester versus time for each carboxylic acid. The initial rate of the reaction can be determined from the slope of the curve at t=0.
Experimental Workflow: Fischer Esterification
Sources
A Comparative Analysis of the Biological Activities of Benzenesulfonyl Carboxylic Acid Derivatives
In the landscape of medicinal chemistry, the benzenesulfonyl scaffold remains a cornerstone for the development of novel therapeutic agents. When coupled with a carboxylic acid moiety, these derivatives exhibit a remarkable breadth of biological activities. This guide provides a comparative analysis of the anticancer, antibacterial, and anti-inflammatory properties of various benzenesulfonyl carboxylic acid derivatives, supported by experimental data and detailed protocols to aid researchers in their drug discovery endeavors.
Introduction to Benzenesulfonyl Carboxylic Acid Derivatives
Benzenesulfonamides, a class of compounds containing the SO₂NH₂ functional group, have a storied history in pharmacology, most notably as antimicrobial agents.[1] The incorporation of a carboxylic acid group into the benzenesulfonyl structure introduces a key pharmacophore that can significantly modulate the compound's physicochemical properties and biological targets.[2] This guide will delve into the nuanced structure-activity relationships (SAR) that govern the efficacy of these derivatives across different therapeutic areas.
Anticancer Activity: Targeting Hypoxic Tumors
A significant mechanism underlying the anticancer activity of many sulfonamide derivatives is the inhibition of carbonic anhydrase (CA) isozymes, particularly CA IX and XII, which are overexpressed in hypoxic tumors.[3] These enzymes play a crucial role in maintaining the pH of tumor microenvironments, thereby promoting cancer cell survival and proliferation.[3]
Comparative Anticancer Potency
The in vitro cytotoxic activity of benzenesulfonyl derivatives is often evaluated against a panel of cancer cell lines using the MTT assay. This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells.
| Compound | Derivative Class | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Compound 1 | 3-(Indoline-1-carbonyl)-N-(substituted)benzenesulfonamide | A549 (Lung) | 1.98 - 9.12 | [4] |
| Compound 2 | N-(4-(3-aminophenyl)thiazol-2-yl)benzenesulfonamide | Various | Potency enhancement over lead compound | [5] |
| Compound 3 | Pyrazoline benzenesulfonamide | MCF-7 (Breast) | < 1.0 | [6][7] |
| Compound 4 | Benzenesulfonamide with 1,3,5-triazine linker | MDA-MB-468 (Breast) | 3.99 | [3] |
Table 1: Comparative in vitro anticancer activity of selected benzenesulfonyl derivatives. Lower IC₅₀ values indicate higher potency.
Mechanism of Action: Carbonic Anhydrase IX Inhibition
The inhibition of CA IX by benzenesulfonamide derivatives is a key strategy in anticancer drug design.[3] The primary sulfonamide group is essential for binding to the zinc ion in the active site of the enzyme.[3]
Caption: Carbonic Anhydrase IX Inhibition Pathway.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard method for assessing cell viability.
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells (e.g., 10,000 cells/well) into a 96-well plate and allow them to adhere for 24 hours in a CO₂ incubator at 37°C.[8]
-
Compound Treatment: Expose the cells to various concentrations of the benzenesulfonyl carboxylic acid derivatives for a specified period (e.g., 24-72 hours).[8]
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[8]
-
Incubation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[9]
-
Solubilization: Discard the supernatant and add 100-200 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[8]
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
-
IC₅₀ Calculation: Calculate the half-maximal inhibitory concentration (IC₅₀) from the dose-response curve.
Caption: MTT Assay Experimental Workflow.
Antibacterial Activity: A Renewed Focus
While the initial discovery of sulfonamides was for their antibacterial properties, the emergence of antibiotic resistance has spurred the development of new derivatives.[10] Benzenesulfonyl carboxylic acids have shown promise against both Gram-positive and Gram-negative bacteria.[11]
Comparative Antibacterial Efficacy
The antibacterial activity of these compounds is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a drug that prevents visible growth of a bacterium.[12]
| Compound | Derivative Class | Bacterial Strain | MIC (mg/mL) | Reference |
| Compound 4d | Benzenesulphonamide carboxamide | E. coli | 6.72 | [10] |
| Compound 4h | Benzenesulphonamide carboxamide | S. aureus | 6.63 | [10] |
| Compound 4a | Benzenesulphonamide carboxamide | P. aeruginosa | 6.67 | [10] |
| Compound 4a | Benzenesulphonamide carboxamide | S. typhi | 6.45 | [10] |
| Compound 4f | Carboxylic acid analogue | P. vulgaris | Significant inhibition | [13] |
Table 2: Comparative in vitro antibacterial activity of selected benzenesulfonyl derivatives.
Structure-Activity Relationship Insights
Structure-activity relationship studies have revealed that derivatives of p-toluenesulphonamide often exhibit better antimicrobial properties than their unsubstituted benzenesulfonamide counterparts.[10] This is attributed to the presence of the methyl group at the para position, which may mimic p-aminobenzoic acid (PABA), a crucial component for folic acid synthesis in bacteria.[10]
Experimental Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is a standard and efficient way to determine the MIC of an antimicrobial agent.[14][15]
Step-by-Step Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of the benzenesulfonyl carboxylic acid derivative of a known concentration.
-
Serial Dilutions: Perform a two-fold serial dilution of the compound in a 96-well microtiter plate containing a suitable broth medium (e.g., Cation-adjusted Mueller-Hinton Broth).[15]
-
Bacterial Inoculum: Prepare a bacterial inoculum standardized to a 0.5 McFarland turbidity.[15]
-
Inoculation: Inoculate each well with the bacterial suspension.
-
Incubation: Incubate the plate at 35°C ± 2°C for 16-20 hours.[15]
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.
Caption: Broth Microdilution MIC Assay Workflow.
Anti-inflammatory Activity: Modulating the Inflammatory Cascade
Certain benzenesulfonyl carboxylic acid derivatives have demonstrated potent anti-inflammatory properties.[10] The carrageenan-induced paw edema model in rodents is a widely accepted acute inflammation model for evaluating the efficacy of anti-inflammatory agents.[16]
Comparative Anti-inflammatory Effects
The anti-inflammatory activity is measured as the percentage of inhibition of edema in the paw of the animal.
| Compound | Derivative Class | Inhibition of Edema (%) at 1h | Inhibition of Edema (%) at 2h | Inhibition of Edema (%) at 3h | Reference |
| Compound 4a | Benzenesulphonamide carboxamide | 94.69 | 89.66 | 87.83 | [10] |
| Compound 4c | Benzenesulphonamide carboxamide | 94.69 | 89.66 | 87.83 | [10] |
Table 3: In vivo anti-inflammatory activity of selected benzenesulfonamide carboxamides in the carrageenan-induced rat paw edema model.
Experimental Protocol: Carrageenan-Induced Paw Edema
This in vivo assay is a reliable method to screen for acute anti-inflammatory activity.[17]
Step-by-Step Methodology:
-
Animal Acclimatization: Acclimate rodents (e.g., Wistar rats) to the laboratory conditions.
-
Compound Administration: Administer the benzenesulfonyl carboxylic acid derivative orally or intraperitoneally at a specific dose.[18]
-
Carrageenan Injection: After a set time (e.g., 30-60 minutes), inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw of the animal.[18][19]
-
Paw Volume Measurement: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.[18]
-
Calculation of Edema Inhibition: Calculate the percentage of inhibition of edema for the treated groups compared to the control group (which receives only the vehicle and carrageenan).
Caption: Carrageenan-Induced Paw Edema Workflow.
Conclusion and Future Directions
Benzenesulfonyl carboxylic acid derivatives represent a versatile and promising class of compounds with a wide spectrum of biological activities. The strategic modification of the benzenesulfonyl scaffold and the carboxylic acid moiety allows for the fine-tuning of their therapeutic properties. Further research focusing on the optimization of these derivatives, including comprehensive SAR studies and exploration of novel molecular targets, will undoubtedly lead to the development of more potent and selective therapeutic agents for the treatment of cancer, bacterial infections, and inflammatory diseases.
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Al-Hourani, B. J., Sharma, S. K., & Supuran, C. T. (2021). Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. RSC Advances, 11(44), 27284–27299. [Link]
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El-Naggar, A. M., Abdu-Allah, H. H. M., & El-Shorbagi, A.-N. A. (2022). Synthesis and anticancer activity of new benzensulfonamides incorporating s-triazines as cyclic linkers for inhibition of carbonic anhydrase IX. Scientific Reports, 12(1), 16738. [Link]
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Olusola, O. A., et al. (2013). Synthesis and Antibacterial Activity of N,N- Diethylamide Bearing Benzenesulfonamide Derivatives. American Chemical Science Journal, 3(1), 34-49. [Link]
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Hajhashemi, V., & Klooshani, V. (2013). A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats. Journal of Reports in Pharmaceutical Sciences, 2(2), 178–185. [Link]
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da Silva, A. C. S., et al. (2015). Study of anti-inflammatory and analgesic properties of 3-benzoyl-propionic acid. ResearchGate. [Link]
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Ghorab, M. M., et al. (2017). Structure activity relationship and optimization of N-(3-(2-aminothiazol-4-yl)aryl)benzenesulfonamides as anti-cancer compounds against sensitive and resistant cells. Bioorganic & Medicinal Chemistry Letters, 27(10), 2216–2221. [Link]
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Ugwu, D. I., et al. (2019). Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. Frontiers in Chemistry, 7, 623. [Link]
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Al-Ghorbani, M., et al. (2022). Synthesis, Anticancer Activity, and In Silico Modeling of Alkylsulfonyl Benzimidazole Derivatives: Unveiling Potent Bcl-2 Inhibitors for Breast Cancer. ACS Omega, 7(38), 34167–34180. [Link]
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Al-Zahrani, F. M., et al. (2023). Design, Synthesis, and Antimicrobial Evaluation of New Thiopyrimidine–Benzenesulfonamide Compounds. Molecules, 28(17), 6301. [Link]
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Thakurdesai, P. A., et al. (2007). Synthesis and anti-inflammatory activity of some benzimidazole-2-carboxylic acids. ResearchGate. [Link]
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Al-Ostath, A., et al. (2024). Discovery of Pyrazoline Benzenesulfonamide Derivatives as Anticancer Agents: A Review. Pharmaceuticals, 17(1), 104. [Link]
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Kumar, A., et al. (2012). 4-[1-(Substituted aryl/alkyl carbonyl)-benzoimidazol-2-yl]-benzenesulfonic acids: Synthesis, antimicrobial activity, QSAR studies, and antiviral evaluation. Medicinal Chemistry Research, 21(10), 2831–2842. [Link]
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Alqarni, M. H., et al. (2023). Novel Benzenesulfonamide Derivatives of 5′-Aminospirotriazolotriazine Exhibit Anti-Inflammatory Activity by Suppressing Pro-Inflammatory Mediators: In Vitro and In Vivo Evaluation Using a Rat Model of Carrageenan-Induced Paw Edema. Molecules, 28(13), 5122. [Link]
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A Spectroscopic Journey: Unraveling the Synthesis of 1-(Benzenesulfonyl)cyclohexane-1-carboxylic acid and its Precursors
In the intricate world of pharmaceutical and materials science, the precise synthesis and characterization of novel molecules are paramount. This guide provides an in-depth spectroscopic comparison of 1-(Benzenesulfonyl)cyclohexane-1-carboxylic acid, a molecule of interest for its potential applications in medicinal chemistry and materials science, alongside its readily available precursors: cyclohexanecarboxylic acid and benzenesulfonyl chloride. Through a detailed examination of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, we will illuminate the structural transformations that underpin its synthesis, offering researchers a comprehensive spectroscopic roadmap.
Introduction
1-(Benzenesulfonyl)cyclohexane-1-carboxylic acid is a bifunctional molecule incorporating a flexible cyclohexyl scaffold, a reactive carboxylic acid moiety, and a rigid, electron-withdrawing benzenesulfonyl group. This unique combination of structural features makes it an attractive building block for the development of new therapeutic agents and functional materials. A thorough understanding of its spectroscopic signature, and how it relates to its precursors, is crucial for unambiguous identification, purity assessment, and further derivatization.
Proposed Synthetic Pathway
A viable two-step synthesis is proposed as follows:
-
Activation of the Carboxylic Acid: Cyclohexanecarboxylic acid is first converted to its more reactive acid chloride derivative, cyclohexanecarbonyl chloride, using thionyl chloride (SOCl₂). This reaction proceeds readily, with the hydroxyl group of the carboxylic acid being replaced by a chlorine atom, making the carbonyl carbon more electrophilic.[1][2]
-
Alpha-Sulfonylation: The resulting cyclohexanecarbonyl chloride can then be treated with a suitable base to generate an enolate at the alpha-position. This enolate subsequently reacts with benzenesulfonyl chloride in a nucleophilic substitution reaction to introduce the benzenesulfonyl group at the alpha-carbon.
-
Hydrolysis: The final step would involve the hydrolysis of the acid chloride to the desired carboxylic acid.
This proposed pathway provides a logical framework for understanding the spectroscopic changes from the starting materials to the final product.
Figure 1: Proposed synthetic workflow for 1-(Benzenesulfonyl)cyclohexane-1-carboxylic acid.
Spectroscopic Analysis of Precursors
A detailed understanding of the spectroscopic characteristics of the starting materials is fundamental to identifying the changes that signify the formation of the target molecule.
Cyclohexanecarboxylic Acid
Cyclohexanecarboxylic acid is a simple alicyclic carboxylic acid. Its spectra are characterized by the features of the cyclohexane ring and the carboxylic acid functional group.
Table 1: Spectroscopic Data for Cyclohexanecarboxylic Acid
| Spectroscopic Technique | Key Data and Interpretation |
| ¹H NMR | δ ~12 ppm (s, 1H, -COOH), δ ~2.3 ppm (m, 1H, -CH-COOH), δ ~1.2-2.0 ppm (m, 10H, cyclohexyl -CH₂-) |
| ¹³C NMR | δ ~182 ppm (-COOH), δ ~43 ppm (-CH-COOH), δ ~25-29 ppm (cyclohexyl -CH₂-) |
| IR (cm⁻¹) | 3300-2500 (broad, O-H stretch), ~2930 & ~2850 (C-H stretch), ~1700 (strong, C=O stretch) |
| Mass Spec (m/z) | M⁺ = 128. Fragment ions at 111, 83. |
The ¹H NMR spectrum shows a characteristic downfield singlet for the acidic proton of the carboxylic acid. The proton on the carbon bearing the carboxyl group is a multiplet around 2.3 ppm, while the remaining cyclohexane protons appear as a complex multiplet in the aliphatic region. In the ¹³C NMR spectrum, the carbonyl carbon is observed at a typical downfield shift of around 182 ppm. The IR spectrum is dominated by a very broad O-H stretching band, characteristic of a hydrogen-bonded carboxylic acid, and a strong carbonyl (C=O) absorption. The mass spectrum shows the molecular ion peak at m/z 128.
Benzenesulfonyl Chloride
Benzenesulfonyl chloride is an aromatic sulfonyl chloride. Its spectra are defined by the phenyl group and the sulfonyl chloride moiety.
Table 2: Spectroscopic Data for Benzenesulfonyl Chloride
| Spectroscopic Technique | Key Data and Interpretation |
| ¹H NMR | δ ~7.5-8.0 ppm (m, 5H, aromatic protons) |
| ¹³C NMR | δ ~142 ppm (ipso-C), δ ~134 ppm (para-C), δ ~129 ppm (ortho-C), δ ~127 ppm (meta-C) |
| IR (cm⁻¹) | ~3100 (aromatic C-H stretch), ~1380 & ~1180 (asymmetric and symmetric S=O stretch) |
| Mass Spec (m/z) | M⁺ = 176 (with M+2 isotope peak for ³⁷Cl). Fragment ions at 141, 77. |
The ¹H NMR spectrum of benzenesulfonyl chloride displays a multiplet in the aromatic region corresponding to the five phenyl protons. The ¹³C NMR shows four distinct signals for the aromatic carbons due to symmetry. The IR spectrum is characterized by the strong, characteristic stretching vibrations of the sulfonyl (S=O) group. The mass spectrum exhibits a molecular ion peak at m/z 176, with a characteristic M+2 peak at m/z 178 due to the presence of the chlorine-37 isotope. Common fragments include the loss of chlorine (m/z 141) and the phenyl cation (m/z 77).
Spectroscopic Characterization of 1-(Benzenesulfonyl)cyclohexane-1-carboxylic acid (Predicted)
Based on the proposed synthesis and the principles of spectroscopy, we can predict the key spectroscopic features of the final product. The formation of the new C-S bond and the presence of all three components (cyclohexyl, carboxyl, and benzenesulfonyl) will result in a unique spectral signature.
Figure 2: Molecular structures of precursors and the final product.
Table 3: Predicted Spectroscopic Data for 1-(Benzenesulfonyl)cyclohexane-1-carboxylic acid
| Spectroscopic Technique | Predicted Key Data and Interpretation |
| ¹H NMR | δ ~12-13 ppm (s, 1H, -COOH), δ ~7.6-8.1 ppm (m, 5H, aromatic protons), δ ~1.5-2.5 ppm (m, 10H, cyclohexyl -CH₂-) |
| ¹³C NMR | δ ~175 ppm (-COOH), δ ~140 ppm (ipso-C of phenyl), δ ~135 ppm (para-C), δ ~129 ppm (ortho-C), δ ~128 ppm (meta-C), δ ~70 ppm (quaternary C-1 of cyclohexyl), δ ~22-35 ppm (cyclohexyl -CH₂-) |
| IR (cm⁻¹) | 3300-2500 (broad, O-H stretch), ~3100 (aromatic C-H stretch), ~2930 & ~2850 (aliphatic C-H stretch), ~1710 (strong, C=O stretch), ~1380 & ~1180 (strong, S=O stretch) |
| Mass Spec (m/z) | Expected M⁺ = 268. Key fragments would likely arise from cleavage of the C-S bond and decarboxylation. |
Analysis of Predicted Spectra
-
¹H NMR: The spectrum is expected to be a composite of the precursor features. The acidic proton of the carboxylic acid will remain as a singlet, likely shifted slightly downfield. The aromatic protons from the benzenesulfonyl group will appear in their characteristic region. The ten protons of the cyclohexane ring will be present as a complex multiplet, potentially with some dispersion due to the influence of the bulky and electron-withdrawing sulfonyl group. A key feature to note is the absence of the alpha-proton that was present in cyclohexanecarboxylic acid, as this position is now substituted.
-
¹³C NMR: The carbonyl carbon of the carboxylic acid is expected around 175 ppm. The four aromatic carbon signals from the benzenesulfonyl group will be present. A significant new peak will be the quaternary carbon of the cyclohexane ring attached to both the carboxyl and sulfonyl groups, predicted to be significantly downfield (around 70 ppm) due to the two electron-withdrawing substituents. The remaining five cyclohexyl carbons will appear in the aliphatic region.
-
IR Spectroscopy: The IR spectrum will be highly informative. It will retain the very broad O-H stretch and the strong C=O stretch from the carboxylic acid moiety. Crucially, it will also exhibit the strong, characteristic asymmetric and symmetric S=O stretching bands from the benzenesulfonyl group, providing clear evidence of successful sulfonylation.
-
Mass Spectrometry: The molecular ion peak is expected at m/z 268. The fragmentation pattern will be crucial for structural confirmation. We would anticipate fragmentation pathways involving the loss of the carboxyl group (M-45), the benzenesulfonyl group (M-141), and cleavage of the cyclohexane ring.
Experimental Protocols
General Spectroscopic Methods:
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra would be recorded on a 400 MHz or higher field spectrometer using CDCl₃ or DMSO-d₆ as the solvent, with tetramethylsilane (TMS) as an internal standard.
-
IR Spectroscopy: IR spectra would be obtained using a Fourier Transform Infrared (FTIR) spectrometer, with the sample prepared as a KBr pellet or analyzed as a thin film on a NaCl plate.
-
Mass Spectrometry: Mass spectra would be acquired using an electron ionization (EI) mass spectrometer.
Proposed Synthesis of 1-(Benzenesulfonyl)cyclohexane-1-carboxylic acid:
Step 1: Synthesis of Cyclohexanecarbonyl chloride
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add cyclohexanecarboxylic acid (1.0 eq).
-
Slowly add thionyl chloride (1.2 eq) to the flask at room temperature.
-
Heat the reaction mixture to reflux for 2 hours, or until the evolution of HCl gas ceases.
-
Allow the mixture to cool to room temperature and remove the excess thionyl chloride by distillation under reduced pressure.
-
The crude cyclohexanecarbonyl chloride can be used in the next step without further purification.
Step 2: Synthesis of 1-(Benzenesulfonyl)cyclohexane-1-carboxylic acid
-
In a separate flask under an inert atmosphere (e.g., nitrogen or argon), prepare a solution of a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) (1.1 eq) in anhydrous tetrahydrofuran (THF) at -78 °C.
-
Slowly add the crude cyclohexanecarbonyl chloride (1.0 eq) to the LDA solution at -78 °C and stir for 1 hour to allow for enolate formation.
-
In a separate flask, dissolve benzenesulfonyl chloride (1.0 eq) in anhydrous THF.
-
Add the solution of benzenesulfonyl chloride to the enolate solution at -78 °C and allow the reaction to slowly warm to room temperature overnight.
-
Quench the reaction by the slow addition of water.
-
Acidify the aqueous layer with 1M HCl and extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain 1-(Benzenesulfonyl)cyclohexane-1-carboxylic acid.
Conclusion
This guide has provided a comprehensive spectroscopic comparison of 1-(Benzenesulfonyl)cyclohexane-1-carboxylic acid and its precursors, cyclohexanecarboxylic acid and benzenesulfonyl chloride. By detailing a plausible synthetic route and predicting the key spectroscopic features of the final product, we have constructed a valuable resource for researchers. The presented NMR, IR, and MS data, both experimental for the precursors and predictive for the target molecule, offer a clear roadmap for the synthesis and characterization of this and structurally related compounds. The distinct spectroscopic shifts and the appearance of new characteristic peaks upon formation of the final product serve as reliable markers for monitoring the reaction progress and confirming the identity of the desired molecule.
References
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PubChem. Benzenesulfonyl chloride. National Center for Biotechnology Information. [Link]
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PubChem. Cyclohexanecarboxylic acid. National Center for Biotechnology Information. [Link]
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SpectraBase. Cyclohexanecarboxylic Acid. Wiley. [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
